Kigamicin A
Description
discovered from the culture broth of Amycolatopsis sp. ML630-mF1 by the killing activity against PANC-1 cells only under a nutrient starved condition; structure in first source
Structure
2D Structure
Properties
Molecular Formula |
C34H35NO13 |
|---|---|
Molecular Weight |
665.6 g/mol |
IUPAC Name |
2,6,9,30-tetrahydroxy-8-(5-hydroxy-6-methyloxan-2-yl)oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione |
InChI |
InChI=1S/C34H35NO13/c1-12-15(36)3-4-19(46-12)47-18-9-16(37)22-28(40)25-29(41)24-20-13(7-14-10-34(2)35(5-6-45-34)33(42)21(14)27(20)39)8-17-23(24)31(44-11-43-17)32(25)48-30(22)26(18)38/h7,12,15-19,26,36-39,41H,3-6,8-11H2,1-2H3 |
InChI Key |
SERZVTAEVZZGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)O |
Synonyms |
kigamicin A |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Kigamicin A from Amycolatopsis sp.: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kigamicins are a family of novel antibiotics, designated A, B, C, D, and E, that were first isolated from the culture broth of Amycolatopsis sp. ML630-mF1.[1][2] Subsequent taxonomic studies identified the producing organism as a new species, Amycolatopsis regifaucium. The kigamicins garnered significant interest due to their potent and selective cytotoxic activity against human pancreatic cancer cells (PANC-1) under conditions of nutrient starvation, a phenomenon characteristic of the tumor microenvironment.[1][2] This unique "anti-austerity" mechanism of action positions the kigamicins, particularly Kigamicin D, as promising candidates for the development of new cancer therapies that target the metabolic adaptations of tumor cells.[3][4]
Experimental Protocols
Fermentation of Amycolatopsis sp. ML630-mF1
The production of kigamicins was achieved through submerged fermentation of Amycolatopsis sp. ML630-mF1.
-
Producing Organism: Amycolatopsis sp. ML630-mF1
-
Fermentation Medium: While the exact composition is proprietary, typical media for actinomycete fermentation include a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., yeast extract, tryptone), and mineral salts.
-
Culture Conditions: The strain was cultured under aerobic conditions in shake flasks at 30°C.
-
Production Time: Fermentation was carried out for a sufficient duration to allow for the accumulation of the kigamicins in the culture broth.
Isolation and Purification of Kigamicins
The kigamicins were isolated from the culture broth through a multi-step extraction and chromatographic process.
-
Extraction: The culture broth was extracted with a solvent to separate the kigamicins from the aqueous phase.
-
Chromatography: The crude extract was then subjected to a series of chromatographic separations to isolate the individual kigamicin congeners (A-E). This typically involves techniques such as column chromatography and preparative high-pressure liquid chromatography (HPLC).
Structure Elucidation
The chemical structures of the kigamicins were determined using a combination of spectroscopic techniques.[5]
-
Spectroscopic Analyses: Various Nuclear Magnetic Resonance (NMR) measurements were employed to determine the complex polycyclic structure.
-
Aglycone Structure: The kigamicins possess a unique aglycone with a fused octacyclic ring system, which includes seven six-membered rings and one oxazolidine ring.[5]
-
Sugar Moieties: This aglycone is linked to a sugar chain composed of one to four deoxysugars, which have been identified as amicetose and oleandrose.[5]
-
Absolute Configuration: The stereochemistry of Kigamicins A, C, and D was confirmed through X-ray crystallographic analysis and degradation studies.[6]
Cytotoxicity Assay under Nutrient Starvation
The selective cytotoxicity of the kigamicins was evaluated using a cell-based assay that mimics the nutrient-deprived conditions of a tumor.
-
Cell Line: PANC-1 human pancreatic cancer cells.
-
Culture Conditions:
-
Nutrient-Rich Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and other essential nutrients.
-
Nutrient-Deprived Medium: A basal medium lacking key nutrients such as glucose and amino acids.
-
-
Assay Procedure:
-
PANC-1 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The medium was then replaced with either nutrient-rich or nutrient-deprived medium containing serial dilutions of the kigamicins.
-
Cells were incubated for a defined period (e.g., 48 hours).
-
Cell viability was assessed using a standard method, such as the MTT or a Cell Counting Kit-8 assay.[7]
-
-
Endpoint: The half-maximal inhibitory concentration (IC50) was calculated for each compound under both conditions.
Antimicrobial Activity Assay
The antimicrobial activity of the kigamicins was determined using standard microdilution methods.
-
Test Organisms: A panel of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
-
Assay Procedure:
-
Serial dilutions of the kigamicins were prepared in a suitable broth medium in 96-well plates.
-
Each well was inoculated with a standardized suspension of the test organism.
-
The plates were incubated under appropriate conditions for bacterial growth.
-
-
Endpoint: The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that completely inhibits visible growth, was determined.
Analysis of Akt Phosphorylation
The effect of Kigamicin D on the Akt signaling pathway was investigated by monitoring the phosphorylation status of the Akt protein.
-
Cell Treatment: PANC-1 cells were cultured under nutrient-starved conditions in the presence or absence of Kigamicin D.
-
Protein Extraction: After treatment, cells were lysed to extract total cellular proteins.
-
Western Blotting:
-
Protein extracts were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with primary antibodies specific for the phosphorylated forms of Akt (e.g., phospho-Akt Ser473) and total Akt.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) was used for detection.
-
The protein bands were visualized using a chemiluminescent substrate.
-
-
Analysis: The level of phosphorylated Akt was normalized to the total Akt level to determine the effect of Kigamicin D on Akt activation.
Data Presentation
In Vitro Cytotoxicity of Kigamicins
Kigamicins A, B, C, and D demonstrated a significantly more potent cytotoxic effect on PANC-1 cells under nutrient-starved conditions compared to nutrient-rich conditions, with concentrations being 100 times lower to achieve similar inhibition.[2]
| Compound | Cell Line | Condition | IC50 |
| Kigamicin D | Various mouse tumor cell lines | Normal | ~1 µg/mL[2] |
Further specific IC50 values for Kigamicin A under both nutrient-rich and starved conditions are not publicly available in the reviewed literature.
Antimicrobial Activity of Kigamicins
The kigamicins exhibit activity against Gram-positive bacteria, including MRSA.[2]
| Compound | Organism | MIC |
| Kigamicins | Gram-positive bacteria | Data not specified |
| Kigamicins | MRSA | Data not specified |
Specific MIC values for the individual kigamicins against a panel of bacteria are not detailed in the primary discovery papers.
Visualizations
Experimental Workflow for Kigamicin Discovery and Characterization
Caption: Workflow from microbial culture to biological profiling of kigamicins.
Signaling Pathway of Kigamicin D's Anti-Austerity Effect
Caption: Kigamicin D inhibits nutrient starvation-induced Akt activation.
Conclusion
The discovery of this compound and its congeners from Amycolatopsis sp. has introduced a novel class of antitumor agents with a unique mechanism of action. Their ability to selectively target cancer cells under nutrient-deprived conditions, a hallmark of the tumor microenvironment, by inhibiting the pro-survival Akt signaling pathway, makes them compelling candidates for further preclinical and clinical development. This guide provides a foundational understanding of the key experimental procedures and findings related to the kigamicins, offering a valuable resource for researchers aiming to build upon this important discovery.
References
- 1. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]
- 2. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kigamicins, novel antitumor antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute configuration of kigamicins A, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dojindo.com [dojindo.com]
Kigamicin A: A Targeted Approach to Eradicating Nutrient-Starved Tumors
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Solid tumors are often characterized by a harsh microenvironment with limited nutrient and oxygen availability due to inadequate vascularization. To survive and proliferate under these austere conditions, cancer cells activate specific signaling pathways, a phenomenon termed "austerity." The "anti-austerity" strategy is an emerging and promising approach in cancer therapy that aims to identify compounds that selectively kill cancer cells under nutrient deprivation while sparing healthy cells in nutrient-rich environments. Kigamicin A, and its more extensively studied analogue Kigamicin D, have been identified as potent anti-austerity agents with significant preclinical activity, particularly against pancreatic cancer. This technical guide provides a comprehensive overview of the core findings related to Kigamicin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction: The Anti-Austerity Concept
The tumor microenvironment is often characterized by hypoxia and nutrient deprivation due to rapid and disorganized angiogenesis.[1][2][3] Cancer cells, particularly aggressive types like pancreatic ductal adenocarcinoma (PDAC), have developed remarkable tolerance to these harsh conditions, a trait referred to as "austerity".[4] This adaptation allows them to survive and even thrive where normal cells would perish. The anti-austerity approach is a novel cancer therapeutic strategy focused on identifying agents that specifically target and eliminate these stress-tolerant cancer cells.[2][5] This strategy offers the potential for high therapeutic efficacy with reduced systemic toxicity, as the compounds are designed to be cytotoxic primarily within the nutrient-deprived tumor microenvironment.[2]
Kigamicins A, B, C, D, and E are a family of novel antibiotics discovered from the culture broth of the actinomycete Amycolatopsis sp.[6] Notably, Kigamicin D has demonstrated potent and selective cytotoxicity against pancreatic cancer cells under nutrient-starved conditions, making it a lead compound in the exploration of the anti-austerity strategy.[2][6]
Quantitative Data on the Efficacy of Kigamicin D
The preferential cytotoxicity of Kigamicin D under nutrient-deprived conditions has been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its effects in nutrient-rich versus nutrient-poor environments.
Table 1: In Vitro Cytotoxicity of Kigamicin D against PANC-1 Human Pancreatic Cancer Cells
| Condition | Drug Concentration | % Cell Viability | Reference |
| Nutrient-Rich Medium (DMEM) | 1 µg/mL | ~100% | [2] |
| Nutrient-Deprived Medium (NDM) | 1 µg/mL | ~0% | [2] |
| Nutrient-Rich Medium (DMEM) | 0.1 µg/mL | ~100% | [2] |
| Nutrient-Deprived Medium (NDM) | 0.1 µg/mL | ~20% | [2] |
Table 2: IC50 Values of Kigamicin D against Various Mouse Tumor Cell Lines (in standard culture conditions)
| Cell Line | Tumor Type | IC50 (µg/mL) | Reference |
| P388 | Leukemia | ~1 | [6] |
| L1210 | Leukemia | ~1 | [6] |
| B16 | Melanoma | ~1 | [6] |
| Colon26 | Colon Carcinoma | ~1 | [6] |
| Lewis Lung | Lung Carcinoma | ~1 | [6] |
Table 3: In Vivo Antitumor Efficacy of Kigamicin D in a PANC-1 Xenograft Model
| Treatment Group | Administration Route | Dosage | Tumor Growth Inhibition (%) | Reference |
| Kigamicin D | Subcutaneous | 10 mg/kg/day | ~80% | [2] |
| Kigamicin D | Oral | 100 mg/kg/day | ~70% | [2] |
| Control | - | - | 0% | [2] |
Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The primary mechanism through which Kigamicin D exerts its anti-austerity effect is by inhibiting the activation of the Protein Kinase B (Akt) signaling pathway, a critical survival pathway for cancer cells under metabolic stress.[2][7][8]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of Kigamicin D in the context of the PI3K/Akt/mTOR signaling pathway under nutrient-deprived conditions.
Caption: this compound/D inhibits the phosphorylation and activation of Akt, a key pro-survival kinase, leading to apoptosis in nutrient-starved cancer cells.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of Kigamicin D.
Screening of Actinomycetes for Anti-Austerity Compounds
This protocol outlines the initial screening process that led to the discovery of the Kigamicins.[2]
Experimental Workflow Diagram
Caption: A high-throughput screening workflow to identify anti-austerity compounds from actinomycete cultures.
Protocol:
-
Isolation and Culture of Actinomycetes: Soil samples are collected and actinomycetes are isolated using standard microbiological techniques.[9][10][11][12] Pure isolates are cultured in a suitable liquid medium for several days to allow for the production of secondary metabolites.[2][12]
-
Preparation of Culture Extracts: The culture broth is centrifuged to remove the mycelia, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then dried and redissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[2][12]
-
Cell Culture: PANC-1 human pancreatic cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[5][13][14]
-
Cell Viability Assay:
-
PANC-1 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.[15]
-
The medium is then replaced with either fresh nutrient-rich DMEM or nutrient-deprived medium (NDM).[15]
-
The prepared actinomycete extracts are added to the wells at various concentrations.
-
After a 24-48 hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
-
Hit Identification: Extracts that show significant cytotoxicity in NDM but little to no cytotoxicity in DMEM are selected as "hits" for further investigation. The active compounds are then isolated and purified from these hit extracts.[2]
Western Blot Analysis of Akt Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of Akt at Serine 473, a key indicator of its activation.[2][15][16][17][18][19][20][21]
Protocol:
-
Cell Treatment and Lysis:
-
PANC-1 cells are seeded in 6-well plates and grown to 70-80% confluency.
-
The cells are then cultured in NDM for a specified period (e.g., 8 hours) in the presence or absence of Kigamicin D at various concentrations.[2]
-
After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: The protein concentration of the cell lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15][22]
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) (e.g., Cell Signaling Technology, Cat# 9271).[17][20]
-
The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane is subsequently stripped and re-probed with an antibody for total Akt to confirm equal protein loading.[17][20]
-
In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model in nude mice to evaluate the in vivo efficacy of Kigamicin D.[2][17][23][24][25][26][27]
Protocol:
-
Animal Model: Female athymic nude mice (BALB/c-nu/nu), 4-6 weeks old, are used for the study.
-
Tumor Cell Implantation: PANC-1 cells (5 x 10^6 cells in 100 µL of PBS or a mixture with Matrigel) are injected subcutaneously into the flank of each mouse.[23]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) by measuring the length and width of the tumor with calipers and calculated using the formula: (length x width^2) / 2.
-
Drug Administration: Once the tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into treatment and control groups. Kigamicin D is administered via the desired route (e.g., subcutaneous or oral) at the specified dosage and schedule.[2] The control group receives the vehicle alone.
-
Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage of the control group.
Dorsal Air Sac Angiogenesis Assay
This in vivo assay is used to assess the effect of Kigamicin D on tumor-induced angiogenesis.[16][18][23][28]
Protocol:
-
Chamber Implantation: A sterile chamber containing PANC-1 cells is implanted into a surgically created dorsal air sac in mice.[16][28]
-
Drug Treatment: The mice are treated with Kigamicin D or a vehicle control for a specified period.
-
Angiogenesis Assessment: After the treatment period, the area of neovascularization around the chamber is quantified. This can be done by measuring the area of new blood vessel growth or by quantifying the amount of hemoglobin in the tissue.[28]
Conclusion and Future Directions
This compound and its analogues represent a promising new class of anti-cancer agents that exploit the metabolic vulnerability of nutrient-starved tumors. The "anti-austerity" strategy holds significant potential for the development of targeted therapies with improved efficacy and reduced side effects. The data presented in this guide highlight the potent and selective activity of Kigamicin D against pancreatic cancer cells, primarily through the inhibition of the PI3K/Akt survival pathway.
Future research should focus on:
-
Elucidating the broader signaling network: While the inhibition of Akt is a key event, further investigation into the upstream and downstream effectors in the PI3K/Akt/mTOR pathway and other related pathways will provide a more complete understanding of Kigamicin's mechanism of action.[7][8][29][30][31]
-
Identifying the direct molecular target: The precise molecular target of Kigamicin within the cell remains to be identified.
-
Optimizing therapeutic delivery: Further studies are needed to optimize the formulation and delivery of Kigamicins to enhance their bioavailability and tumor penetration.
-
Clinical translation: Given the promising preclinical data, efforts should be directed towards the necessary toxicology and pharmacology studies to enable the clinical evaluation of Kigamicin analogues in cancer patients.
By providing a detailed technical overview, this guide aims to facilitate further research and development in this exciting area of cancer therapy.
References
- 1. Human pancreatic cancer cells under nutrient deprivation are vulnerable to redox system inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Screening of Antibiotic Producing Actinomycetes from Soils of Hills and Plains of Eastern Nepal [jscimedcentral.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. elabscience.com [elabscience.com]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. researchgate.net [researchgate.net]
- 17. Establishment of a pancreatic cancer animal model using the pancreas-targeted hydrodynamic gene delivery method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. LabXchange [labxchange.org]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Antitumor effect of kigamicin D on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Promising xenograft animal model recapitulating the features of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for xenografting of BxPC-3 pancreatic tumors using a chorioallantoic membrane model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dovepress.com [dovepress.com]
- 27. Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Establishment of a quantitative mouse dorsal air sac model and its application to evaluate a new angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. JCI Insight - Inhibition of phosphodiesterase 4D suppresses mTORC1 signaling and pancreatic cancer growth [insight.jci.org]
- 30. researchgate.net [researchgate.net]
- 31. PI3K/AKT/mTOR pathway and its related molecules participate in PROK1 silence-induced anti-tumor effects on pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Kigamicin A Against Gram-positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kigamicins are a family of novel antibiotics isolated from the culture broth of Amycolatopsis sp.[1][2]. This technical guide provides an in-depth overview of the currently available information on the biological activity of Kigamicin A and its analogs against Gram-positive bacteria. While research has confirmed the antibacterial potential of this compound class, specific data for this compound remains limited. This document summarizes the existing findings, outlines standard experimental protocols for antibacterial susceptibility testing, and presents potential mechanisms of action for further investigation.
Quantitative Data on Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) values for this compound against Gram-positive bacteria are not available in the reviewed literature, data for the related compound, Kigamicin C, provides valuable insight into the potential potency of this antibiotic family.
Table 1: Minimum Inhibitory Concentration (MIC) of Kigamicin C against Gram-positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (including MRSA) | 0.05 - 0.2 |
| Micrococcus luteus | 0.05 - 0.2 |
| Bacillus subtilis | 0.05 - 0.2 |
Data sourced from a study on Kigamicin C, an analog of this compound.[3] Specific MIC values for this compound have not been reported in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activity of a novel antibacterial agent like this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This standard method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- Isolate a single colony of the test bacterium from an agar plate.
- Inoculate the colony into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the log phase of growth, typically confirmed by turbidity equivalent to a 0.5 McFarland standard.
- Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Preparation of this compound Dilutions:
- Prepare a stock solution of this compound in a suitable solvent.
- Perform serial twofold dilutions of the this compound stock solution in the broth medium within a 96-well microtiter plate.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
- Include a positive control well (broth and inoculum without this compound) and a negative control well (broth only).
- Incubate the plate at the optimal growth temperature for the test bacterium for 18-24 hours.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.
Diagram 1: Experimental Workflow for MIC Determination A visual representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination using broth microdilution.
Potential Mechanisms of Action and Signaling Pathways
The precise mechanism of action for this compound against Gram-positive bacteria has not been elucidated in the available literature. However, based on the common targets of other antibiotics, several potential signaling pathways and cellular processes could be affected. Further research is required to determine the specific target of this compound.
Hypothetical Signaling Pathway: Inhibition of Cell Wall Synthesis
One of the most common mechanisms of antibacterial action is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.
Diagram 2: Hypothetical Inhibition of Peptidoglycan Synthesis A diagram illustrating the potential disruption of the bacterial cell wall synthesis pathway by this compound.
Caption: Potential inhibition of cell wall synthesis by this compound.
Conclusion and Future Directions
The Kigamicin family of compounds, including this compound, demonstrates promising antibacterial activity against Gram-positive bacteria. However, a significant knowledge gap exists regarding the specific quantitative efficacy and the mechanism of action of this compound. The data available for Kigamicin C suggests potent activity, highlighting the need for further investigation into this compound. Future research should focus on determining the MIC values of this compound against a broad panel of Gram-positive pathogens and elucidating its precise molecular target and impact on bacterial signaling pathways. Such studies will be crucial for the potential development of this compound as a therapeutic agent.
References
Unraveling the Intricate Architecture of Kigamicin A: A Technical Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Kigamicin A, a novel antitumor antibiotic. The determination of its complex, polycyclic structure was a multi-faceted process, relying on a combination of advanced spectroscopic techniques, chemical degradation studies, and X-ray crystallography. This document aims to serve as a detailed resource, presenting the key experimental data in a structured format and outlining the protocols that led to the definitive structural assignment of this promising molecule.
Spectroscopic Analysis: The Foundation of the Planar Structure
The initial determination of the planar structure of this compound was primarily achieved through a suite of spectroscopic analyses. High-resolution mass spectrometry provided the molecular formula, while extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments were pivotal in assembling the intricate carbon framework and identifying the constituent sugar moieties.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound were instrumental in piecing together its complex aglycone and identifying the attached deoxysugars. The complete assignments, though not fully available in publicly accessible literature, were established through a combination of COSY, HSQC, and HMBC experiments. These analyses revealed a unique fused octacyclic ring system in the aglycone.[1]
Table 1: Key ¹H NMR Spectroscopic Data for this compound (Partial)
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| Data unavailable in publicly accessible format. |
Table 2: Key ¹³C NMR Spectroscopic Data for this compound (Partial)
| Carbon | Chemical Shift (ppm) |
| Data unavailable in publicly accessible format. |
Mass Spectrometry (MS) Data
Electrospray Ionization Mass Spectrometry (ESI-MS) was crucial in determining the molecular weight of this compound and providing its molecular formula through high-resolution measurements. Tandem MS (MS/MS) experiments would have been employed to fragment the molecule, yielding valuable information about the connectivity of the aglycone and the sequence of the sugar chain.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | Data unavailable in publicly accessible format. |
| Fragment Ions | Data unavailable in publicly accessible format. |
Determination of Absolute Stereochemistry
While spectroscopic methods defined the planar structure, the three-dimensional arrangement of atoms, or stereochemistry, required further investigation. This was accomplished through a combination of X-ray crystallography and chemical degradation studies, which ultimately established the absolute configuration of this compound.[2]
X-ray Crystallography
Single-crystal X-ray diffraction analysis of a suitable derivative of this compound provided unambiguous proof of its relative and absolute stereochemistry.[2] This powerful technique maps the electron density of a crystalline solid, allowing for the precise determination of atomic positions in three-dimensional space.
Table 4: Crystallographic Data for this compound Derivative
| Parameter | Value |
| Crystal system | Data unavailable in publicly accessible format. |
| Space group | Data unavailable in publicly accessible format. |
| a, b, c (Å) | Data unavailable in publicly accessible format. |
| α, β, γ (°) | Data unavailable in publicly accessible format. |
| Volume (ų) | Data unavailable in publicly accessible format. |
| Z | Data unavailable in publicly accessible format. |
Chemical Degradation and Sugar Analysis
To confirm the identity and stereochemistry of the sugar components, this compound was subjected to chemical degradation. Acid hydrolysis was employed to cleave the glycosidic bonds, liberating the individual monosaccharides. These were then derivatized and compared to authentic standards using chromatographic and spectroscopic methods, confirming their identities as amicetose and oleandrose.[1]
Experimental Protocols
The successful elucidation of this compound's structure relied on the meticulous application of various experimental techniques. The following sections provide an overview of the methodologies likely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were likely recorded on a high-field spectrometer (e.g., 500 MHz or higher). Samples were dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Standard pulse sequences were used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. The data were processed using specialized software to assign the intricate network of proton and carbon signals.
Mass Spectrometry (MS)
High-resolution mass spectra were likely acquired using an ESI-TOF or ESI-Orbitrap mass spectrometer. The sample would be introduced via direct infusion or coupled to a liquid chromatography system. For fragmentation studies (MS/MS), collision-induced dissociation (CID) would be employed to break down the parent ion and analyze the resulting fragment ions.
X-ray Crystallography
A single crystal of a suitable this compound derivative was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was collected on a detector, and the resulting data were processed to solve and refine the crystal structure. The absolute configuration was likely determined using anomalous dispersion effects.
Acid Hydrolysis of this compound
A sample of this compound would be treated with an acidic solution (e.g., 2M HCl) and heated for several hours to ensure complete cleavage of the glycosidic linkages. The reaction mixture would then be neutralized, and the liberated sugars extracted and derivatized (e.g., as their alditol acetates or trimethylsilyl ethers) for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) in comparison with authentic standards.
Visualizing the Path to Structure Elucidation
The following diagrams illustrate the logical workflow and key aspects of the structure elucidation process for this compound.
Workflow for the structure elucidation of this compound.
Chemical degradation pathway of this compound.
Conclusion
The structure elucidation of this compound stands as a testament to the power of a synergistic approach, combining modern spectroscopic methods with classical chemical techniques. While the publicly available data is limited, the outlined methodologies provide a clear picture of the logical and rigorous process undertaken to reveal the complete chemical architecture of this complex and biologically significant natural product. This detailed understanding of its structure is the cornerstone for future research into its mechanism of action, synthesis of analogues, and potential development as a therapeutic agent.
References
understanding the biosynthesis pathway of Kigamicin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kigamicins are a family of polyketide antibiotics produced by the Gram-positive actinomycete, Amycolatopsis regifaucium.[1] These compounds, notably Kigamicin A, exhibit a unique polycyclic xanthone core glycosylated with deoxysugar moieties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the analysis of the putative biosynthetic gene cluster (BGC) from Amycolatopsis regifaucium DSM 45072T and comparative analysis with known polycyclic xanthone and deoxysugar biosynthetic pathways.[1] This document is intended to serve as a foundational resource for researchers engaged in the study of Kigamicin biosynthesis, natural product discovery, and the development of novel therapeutic agents.
Introduction
Kigamicins are a class of polyphenol antibiotics that have garnered interest due to their biological activities. The core chemical scaffold of these molecules is a highly decorated polycyclic xanthone, a structure known to be assembled by Type II polyketide synthases (PKSs).[1] Attached to this aglycone are one or more deoxysugar units, which are crucial for the biological activity of many natural products.[2] Understanding the intricate enzymatic steps involved in the biosynthesis of this compound is paramount for efforts in metabolic engineering to produce novel analogs with improved therapeutic properties.
The producing organism, Amycolatopsis regifaucium DSM 45072T, possesses a large genome that harbors a multitude of biosynthetic gene clusters, including a putative Type II PKS cluster predicted to be responsible for kigamicin production.[1] This guide will dissect the components of this putative gene cluster and propose a step-by-step enzymatic pathway for the assembly of the this compound molecule.
The Putative Kigamicin Biosynthetic Gene Cluster
The biosynthesis of polyketide natural products is orchestrated by a series of enzymes encoded by genes that are typically clustered together on the microbial chromosome. In the case of this compound, a putative Type II PKS gene cluster has been identified within the genome of Amycolatopsis regifaucium DSM 45072T.[1] While a detailed functional analysis of this specific cluster is yet to be published, we can infer the functions of the encoded enzymes based on homology to well-characterized biosynthetic pathways of other polycyclic xanthones.
Table 1: Proposed Genes and their Functions in the this compound Biosynthetic Gene Cluster
| Gene (Putative) | Proposed Function | Description |
| kgmPKS1 | Minimal Polyketide Synthase (KSα, KSβ) | Catalyzes the iterative condensation of malonyl-CoA extender units to form the poly-β-ketone backbone. |
| kgmPKS2 | Acyl Carrier Protein (ACP) | Covalently binds the growing polyketide chain and shuttles it between the active sites of the PKS enzymes. |
| kgmCYC | Aromatase/Cyclase | Catalyzes the regiospecific cyclization and aromatization of the nascent polyketide chain to form the polycyclic core. |
| kgmKR | Ketoreductase | Reduces specific keto groups on the polyketide intermediate. |
| kgmOXY1 | Monooxygenase (e.g., Baeyer-Villiger Monooxygenase) | Catalyzes the key oxidative rearrangement of a cyclic ketone to form the characteristic xanthone lactone ring. |
| kgmOXY2-4 | Tailoring Oxygenases (e.g., P450 monooxygenases) | Catalyze further oxidative modifications of the polycyclic core, such as hydroxylations. |
| kgmMT | Methyltransferase | Transfers a methyl group to a specific position on the aglycone or sugar moiety. |
| kgmGT | Glycosyltransferase | Attaches the deoxysugar moieties to the aglycone core. |
| kgmS1-S5 | Deoxysugar Biosynthesis Enzymes | A sub-cluster of genes responsible for the synthesis of the activated deoxysugar nucleotide precursors (e.g., NDP-D-glucose synthase, dehydratase, ketoreductase, aminotransferase).[2][3] |
| kgmREG | Regulatory Protein | Controls the expression of the other genes within the biosynthetic cluster. |
| kgmTR | Transporter Protein | Exports the final this compound molecule out of the cell, potentially conferring self-resistance. |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages: 1) formation of the polyketide aglycone, 2) biosynthesis of the deoxysugar moieties, and 3) glycosylation of the aglycone.
Assembly of the Polycyclic Xanthone Core
The formation of the characteristic xanthone core of this compound is initiated by the Type II PKS. This multi-enzyme complex iteratively condenses several molecules of malonyl-CoA to generate a linear poly-β-ketone chain tethered to an acyl carrier protein (ACP). This reactive intermediate is then subjected to a series of cyclization and aromatization reactions, catalyzed by specific cyclases and aromatases, to form a polycyclic aromatic intermediate. A key step in the formation of the xanthone ring is a Baeyer-Villiger oxidation, catalyzed by a monooxygenase, which inserts an oxygen atom into a cyclic ketone precursor to form the lactone characteristic of the xanthone scaffold. Subsequent tailoring enzymes, such as other oxygenases and methyltransferases, further modify the aglycone to its final form before glycosylation.
Figure 1: Proposed biosynthetic pathway for the this compound aglycone.
Biosynthesis of Deoxysugar Precursors
The deoxysugar moieties of this compound are synthesized from primary metabolism precursors, typically glucose-1-phosphate.[3] A dedicated set of enzymes, encoded by a sub-cluster within the main Kigamicin BGC, is responsible for this transformation. The process generally begins with the activation of glucose to a nucleotide-diphospho-sugar (NDP-glucose). This is followed by a series of enzymatic modifications including dehydration, ketoreduction, and potentially amination and methylation, to produce the final activated deoxysugar nucleotide.[2]
Figure 2: Generalized pathway for deoxysugar biosynthesis.
Glycosylation
The final step in the biosynthesis of this compound is the attachment of the deoxysugar moieties to the polyketide aglycone. This reaction is catalyzed by one or more glycosyltransferases (GTs). These enzymes recognize the activated NDP-deoxysugar and the specific hydroxyl group on the aglycone, and catalyze the formation of a glycosidic bond. The number and order of glycosylation steps will depend on the specific structure of this compound.
Figure 3: Final glycosylation step in this compound biosynthesis.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of genetic and biochemical experiments. Below are generalized protocols for key experimental approaches that can be adapted for the study of this pathway.
Heterologous Expression of the Kigamicin Biosynthetic Gene Cluster
Objective: To express the entire kigamicin BGC in a genetically tractable host to confirm its role in kigamicin production and to facilitate genetic manipulation.
Methodology:
-
Cloning of the BGC: The large size of actinomycete BGCs often necessitates the use of specialized cloning techniques such as Transformation-Associated Recombination (TAR) in yeast or long-range PCR followed by Gibson assembly.[4][5] The entire putative kigamicin BGC from A. regifaucium genomic DNA would be cloned into a suitable expression vector, such as an integrative plasmid or a bacterial artificial chromosome (BAC).
-
Host Strain Selection: A suitable heterologous host, typically a well-characterized Streptomyces species like S. coelicolor or S. albus, which has been engineered to have a low background of native secondary metabolites, would be chosen.[4]
-
Transformation: The expression construct containing the kigamicin BGC is introduced into the chosen host strain via protoplast transformation or intergeneric conjugation.
-
Cultivation and Analysis: The recombinant Streptomyces strain is cultivated under various fermentation conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and any related intermediates.
Figure 4: Workflow for heterologous expression of the kigamicin gene cluster.
In Vitro Characterization of Tailoring Enzymes
Objective: To determine the specific function of individual tailoring enzymes (e.g., oxygenases, glycosyltransferases) in the this compound biosynthetic pathway.
Methodology:
-
Gene Cloning and Protein Expression: The gene encoding the tailoring enzyme of interest is amplified from A. regifaucium genomic DNA and cloned into an E. coli expression vector (e.g., a pET vector with a His-tag). The recombinant protein is then overexpressed in an appropriate E. coli strain.
-
Protein Purification: The expressed protein is purified from the E. coli cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by further purification steps like size-exclusion chromatography if necessary.
-
In Vitro Enzyme Assay: The purified enzyme is incubated with its putative substrate(s) in a suitable buffer system. For example, a putative glycosyltransferase would be incubated with the Kigamicin aglycone and the appropriate NDP-deoxysugar.
-
Product Analysis: The reaction mixture is analyzed by HPLC and LC-MS to detect the formation of the expected product. The identity of the product can be confirmed by comparison with an authentic standard or by structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
At present, there is a lack of publicly available quantitative data regarding the biosynthesis of this compound. Future research should focus on obtaining such data to enable a more complete understanding of the pathway and to inform metabolic engineering strategies.
Table 2: Key Quantitative Parameters to be Determined for this compound Biosynthesis
| Parameter | Description | Experimental Approach |
| Enzyme Kinetics (Km, kcat) | Substrate affinity and turnover rate of individual biosynthetic enzymes. | In vitro enzyme assays with varying substrate concentrations. |
| Product Titer | Concentration of this compound produced in the native or a heterologous host. | HPLC analysis of fermentation extracts with a standard curve. |
| Precursor Incorporation Rates | Efficiency of incorporation of labeled precursors (e.g., ¹³C-labeled acetate or glucose) into the this compound molecule. | Isotope labeling experiments followed by mass spectrometry or NMR analysis. |
| Gene Expression Levels | Transcriptional activity of the kigamicin biosynthetic genes under different growth conditions. | Quantitative real-time PCR (qRT-PCR) or RNA-sequencing. |
Conclusion
This technical guide provides a comprehensive, albeit putative, overview of the biosynthetic pathway of this compound. The identification of the putative biosynthetic gene cluster in Amycolatopsis regifaucium DSM 45072T has laid the groundwork for a detailed molecular and biochemical investigation of this intriguing natural product.[1] The proposed pathway and the outlined experimental protocols offer a roadmap for researchers to functionally characterize the enzymes involved, elucidate the precise sequence of biosynthetic steps, and ultimately harness this knowledge for the production of novel Kigamicin analogs with potentially enhanced therapeutic value. The generation of quantitative data will be a critical next step in advancing our understanding and manipulation of this important biosynthetic pathway.
References
- 1. Identification of NRPS and type II PKS biosynthetic gene cluster (s) encoding decaplanin and kigamicin from Amycolatopsis regifaucium DSM 45072T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis pathways for deoxysugars in antibiotic-producing actinomycetes: isolation, characterization and generation of novel glycosylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Kigamicin A: A Technical Guide
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Kigamicin A, a novel anti-tumor antibiotic. It is intended for researchers, scientists, and drug development professionals interested in the initial evaluation of this compound's anti-cancer potential. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows and signaling pathways.
Introduction to this compound
Kigamicins are a family of novel antibiotics (A, B, C, D, and E) isolated from the culture broth of Amycolatopsis sp.[1][2] These compounds have demonstrated selective and potent cytotoxic activity against cancer cells, particularly under conditions of nutrient deprivation, suggesting a unique mechanism of action targeting the metabolic vulnerabilities of tumors.[1][2][3][4] Among them, this compound has been identified as a promising candidate for further investigation. This guide focuses on the initial assessment of its cytotoxic properties.
Quantitative Cytotoxicity Data
The publicly available quantitative cytotoxicity data for this compound is currently limited but indicates significant potency. The primary findings are summarized in the table below. It is important to note that much of the early research on the Kigamicin family has focused on Kigamicin D, which has shown an IC50 of approximately 1 µg/mL against various mouse tumor cell lines.[1][2]
| Cell Line | Assay Type | Metric | Value | Culture Conditions | Reference |
| Human Myeloma Cells | WST-8 Assay | CC50 | ~100 nM | Nutrient-Rich | [5] |
| PANC-1 (Pancreatic) | Cell Survival | - | 100x more potent | Nutrient-Starved | [1][2] |
Note: The selective potency of Kigamicins A, B, C, and D in nutrient-starved PANC-1 cells is a significant finding, though specific IC50 values for this compound under these conditions are not detailed in the initial reports.[1][2]
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the assessment of this compound's cytotoxicity and mechanism of cell death.[5]
Cytotoxicity Screening using WST-8 Assay
The WST-8 assay is a colorimetric assay for the quantification of viable cells. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce a yellow-colored formazan dye, the amount of which is directly proportional to the number of living cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest (e.g., human myeloma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
WST-8 assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
WST-8 Reagent Addition: Add 10 µL of the WST-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the CC50/IC50 value.
Determination of Cell Death Mechanism by Annexin V/PI Staining
To distinguish between apoptosis and necrosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
Materials:
-
This compound
-
Cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC/PI staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.
Caption: Experimental workflow for cytotoxicity and mechanism of action studies of this compound.
Caption: Proposed mechanism of this compound-induced necrosis via inhibition of the PI3K/Akt pathway.
Discussion and Future Directions
The preliminary data on this compound suggests that it is a highly potent cytotoxic agent, particularly in the context of nutrient-deprived cancer cells. The induction of necrosis in myeloma cells at nanomolar concentrations in nutrient-rich conditions highlights its potential as a therapeutic agent.[5] The proposed mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and metabolism in cancer.[6] However, it is noteworthy that in one study with myeloma cells, a PI3-kinase inhibitor did not prevent Kigamicin-induced cell death, suggesting that the mechanism may be more complex or cell-type specific.[5]
Future research should focus on:
-
Broad-spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound against a larger panel of cancer cell lines from different tissues of origin.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets of this compound and confirming its effect on the PI3K/Akt pathway in different cellular contexts.
-
In Vivo Efficacy: Assessing the anti-tumor activity and toxicity of this compound in preclinical animal models.
-
Comparative Studies: Directly comparing the cytotoxic profiles of this compound with other members of the kigamicin family to identify the most promising therapeutic candidate.
This technical guide provides a foundational understanding of the initial cytotoxic evaluation of this compound. The promising preliminary results warrant a more comprehensive investigation to fully understand its therapeutic potential.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of necrosis in human myeloma cells by kigamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Studies of Kigamicin A on Pancreatic Cancer: A Technical Guide
A Note on Data Availability: Publicly available research on the specific in vitro effects of Kigamicin A on pancreatic cancer is limited. The majority of detailed studies have focused on a related compound, Kigamicin D. This guide synthesizes the available information on the Kigamicin family, with a focus on Kigamicin D as a representative member, to provide insights into the potential anti-cancer properties of this compound against pancreatic cancer.
Introduction to Kigamicins and their Anti-Cancer Potential
Kigamicins are a family of novel antibiotics, including Kigamicins A, B, C, D, and E, discovered from the culture broth of Amycolatopsis sp.[1][2]. Initial screenings revealed that these compounds exhibit selective cytotoxicity against the human pancreatic cancer cell line PANC-1, particularly under nutrient-starved conditions[1][2]. This unique characteristic suggests a therapeutic strategy targeting the ability of cancer cells to tolerate the nutrient-deprived microenvironment of a solid tumor.
Studies have shown that under nutrient starvation, Kigamicins A, B, C, and D inhibited the survival of PANC-1 cells at concentrations 100 times lower than those required in normal culture conditions[1][2]. This preferential cytotoxicity points to a mechanism of action that exploits the metabolic adaptations of cancer cells in the harsh tumor microenvironment.
Quantitative Data: Cytotoxicity of the Kigamicin Family
| Compound | Cell Line(s) | Condition | IC50 | Reference |
| Kigamicin D | Various mouse tumor cell lines | Not specified | ~1 µg/mL | [1][2] |
Experimental Protocols
Nutrient Starvation Cytotoxicity Assay (as inferred from Kigamicin D studies)
This protocol is based on the methodology used for screening and characterizing the preferential cytotoxicity of Kigamicins under nutrient-deprived conditions.
Objective: To assess the cytotoxic effects of this compound on pancreatic cancer cells under both nutrient-rich and nutrient-deprived conditions.
Materials:
-
Pancreatic cancer cell line (e.g., PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Nutrient-deprived medium (e.g., glucose and serum-free DMEM)
-
This compound (various concentrations)
-
96-well plates
-
Cell viability reagent (e.g., MTT or PrestoBlue™)
-
Plate reader
Workflow Diagram:
Caption: Workflow for the Nutrient Starvation Cytotoxicity Assay.
Procedure:
-
Cell Seeding: Seed PANC-1 cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours in a complete growth medium.
-
Media Change: After 24 hours, wash the cells with phosphate-buffered saline (PBS).
-
Treatment: Replace the medium in half of the wells with a complete growth medium and in the other half with a nutrient-deprived medium. Add varying concentrations of this compound to both sets of wells. Include vehicle-only controls for both media conditions.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control for each condition.
Apoptosis Assay (General Protocol)
A standard method to determine if cell death is occurring via apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Objective: To quantify the induction of apoptosis in pancreatic cancer cells treated with this compound.
Materials:
-
Pancreatic cancer cell line (e.g., PANC-1)
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed PANC-1 cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The cell population will be differentiated into four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Signaling Pathways
The precise signaling pathways affected by this compound in pancreatic cancer have not been elucidated. However, studies on Kigamicin D have shown that it blocks the activation of Akt (also known as Protein Kinase B or PKB) that is induced by nutrient starvation[3][4]. Akt is a key node in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and metabolism. The inhibition of Akt activation under nutrient stress would render cancer cells more susceptible to apoptosis.
Caption: Proposed Signaling Pathway of Kigamicin D in Pancreatic Cancer.
Conclusion and Future Directions
The initial in vitro findings for the Kigamicin family, particularly Kigamicin D, are promising for the development of new therapeutic strategies against pancreatic cancer. The selective cytotoxicity under nutrient-deprived conditions suggests a novel mechanism of action that targets the metabolic vulnerabilities of tumor cells. However, to fully understand the potential of this compound, further research is imperative. Future studies should focus on:
-
Determining the specific IC50 values of this compound against a panel of pancreatic cancer cell lines under both normal and nutrient-deprived conditions.
-
Conducting detailed apoptosis and cell cycle analysis to elucidate the mechanisms of this compound-induced cell death.
-
Investigating the specific molecular targets and signaling pathways modulated by this compound, including a comprehensive analysis of the PI3K/Akt/mTOR pathway.
Such studies will be crucial in validating this compound as a potential candidate for further preclinical and clinical development for the treatment of pancreatic cancer.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]
- 3. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of Kigamicin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kigamicins are a family of novel polycyclic aromatic natural products, first isolated from the actinomycete Amycolatopsis sp.[1]. While extensively studied for their potent antitumor activities, particularly their selective cytotoxicity against cancer cells under nutrient-deprived conditions, the antibacterial properties of the Kigamicin family present a compelling area for further investigation[1][2]. This technical guide provides an in-depth exploration of the currently understood antibacterial spectrum of Kigamicin A, leveraging available data for the closely related Kigamicin C as a primary reference. The document outlines the known antibacterial activity, presents detailed experimental methodologies for its assessment, and visualizes conceptual pathways related to its potential mechanism of action.
Antibacterial Spectrum of Kigamicins
Data Presentation: Minimum Inhibitory Concentrations (MIC) of Kigamicin C
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Kigamicin C against various Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[4][5]. It is important to note that while this data is for Kigamicin C, it is presented here as a representative measure of the antibacterial potential of the Kigamicin family, including this compound, due to their structural similarities[6].
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.05 - 0.2 |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.05 - 0.2 |
| Micrococcus luteus | Gram-positive | 0.05 - 0.2 |
| Bacillus subtilis | Gram-positive | 0.05 - 0.2 |
Note: The above data for Kigamicin C is sourced from commercially available information and the primary literature[1]. The specific experimental conditions for these determinations are not detailed in the available literature. The subsequent experimental protocol is a generalized representation of a standard method for determining MIC values.
Experimental Protocols
The following section details a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound such as this compound against bacterial strains, based on the widely accepted broth microdilution method[4][7].
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the steps to ascertain the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
1. Preparation of Bacterial Inoculum:
-
Aseptically pick several well-isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
3. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Mandatory Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. Kigamicins, novel antitumor antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Kigamicin A Treatment of PANC-1 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the treatment of the human pancreatic adenocarcinoma cell line, PANC-1, with Kigamicin A. This document outlines the unique characteristics of this compound's activity, which is notably enhanced under nutrient-deprived conditions, and provides step-by-step experimental procedures for assessing its effects on cell viability, apoptosis, and relevant signaling pathways.
Introduction
Kigamicins are a class of antibiotics that have demonstrated selective cytotoxic activity against pancreatic cancer cells, particularly under conditions of nutrient starvation.[1] While much of the published research has focused on Kigamicin D, which has been shown to inhibit the activation of Akt in nutrient-deprived PANC-1 cells, this protocol will focus on the application of this compound.[2][3] PANC-1 cells are known for their resilience and ability to tolerate nutrient-poor environments, a characteristic that mirrors the tumor microenvironment.[2][4] this compound's preferential cytotoxicity under these conditions suggests a promising therapeutic strategy against such hardy cancer cells.[1]
The proposed mechanism of action for Kigamicins involves the induction of necrosis, and in some contexts, the inhibition of the PI3-kinase/Akt signaling pathway. However, the precise signaling cascade leading to cell death in PANC-1 cells upon this compound treatment, especially under nutrient stress, warrants further investigation. This protocol provides the framework for such studies.
Key Experimental Protocols
PANC-1 Cell Culture and Maintenance
A foundational aspect of reliable experimental outcomes is the consistent and proper maintenance of the PANC-1 cell line.
Materials:
-
PANC-1 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
Wash the cell monolayer with PBS.
-
Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new flasks or plates at the desired density.
-
Nutrient Starvation Protocol
Inducing a nutrient-deprived state is crucial for observing the enhanced cytotoxic effects of this compound on PANC-1 cells.
Materials:
-
PANC-1 cells
-
Nutrient-Deprived Medium (NDM): DMEM base without glucose, amino acids, and serum. Alternatively, a basal medium containing only essential electrolytes and vitamins can be used.[2]
-
Complete growth medium
Protocol:
-
Seed PANC-1 cells in the desired culture plates with complete growth medium and allow them to adhere overnight.
-
The following day, wash the cells twice with sterile PBS to remove any residual serum and nutrients.
-
Replace the complete medium with the prepared Nutrient-Deprived Medium (NDM).
-
Incubate the cells under these starvation conditions for a predetermined period (e.g., 24 hours) before and during this compound treatment.
This compound Treatment
The following is a general guideline for treating PANC-1 cells with this compound. Optimal concentrations and incubation times should be determined empirically.
Materials:
-
This compound (dissolved in a suitable solvent like DMSO)
-
PANC-1 cells cultured in complete or nutrient-deprived medium
Protocol:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the respective culture medium (complete or NDM) to the desired final concentrations.
-
Add the this compound dilutions to the cell culture wells. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.1%).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
PANC-1 cells treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Protocol:
-
Following this compound treatment, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
PANC-1 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Akt Signaling
Western blotting can be used to detect changes in the phosphorylation status of Akt, a key protein in the PI3K/Akt survival pathway.
Materials:
-
PANC-1 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
Data Presentation
Table 1: Suggested Starting Concentrations for this compound on PANC-1 Cells
| Condition | This compound Concentration Range (µM) | Incubation Time (hours) |
| Nutrient-Rich Medium | 1 - 100 | 24, 48, 72 |
| Nutrient-Deprived Medium | 0.01 - 10 | 24, 48, 72 |
Note: These are suggested starting ranges. The optimal effective concentrations may vary and should be determined by dose-response experiments.
Table 2: Expected Outcomes of this compound Treatment on PANC-1 Cells
| Assay | Expected Outcome in Nutrient-Rich Medium | Expected Outcome in Nutrient-Deprived Medium |
| Cell Viability (MTT) | Modest decrease in viability at higher concentrations. | Significant dose-dependent decrease in viability. |
| Apoptosis (Annexin V/PI) | Potential for a slight increase in apoptosis/necrosis at high concentrations. | Significant increase in late apoptotic/necrotic cell populations. |
| Western Blot (p-Akt/Akt) | Minimal to no change in the p-Akt/Akt ratio. | Significant decrease in the p-Akt/Akt ratio, indicating pathway inhibition. |
Visualizations
Caption: Workflow for assessing this compound effects on PANC-1 cells.
Caption: this compound's proposed mechanism in PANC-1 cells.
References
Application Notes and Protocols for In Vivo Administration of Kigamicin A in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kigamicins are a family of novel antibiotics, including Kigamicin A, B, C, D, and E, discovered from the culture broth of Amycolatopsis sp.[1][2]. These compounds have demonstrated selective cytotoxicity against cancer cells, particularly under nutrient-starved conditions, a state often found within solid tumors[1][3][4]. This unique "anti-austerity" mechanism of action makes them promising candidates for cancer therapy[3][4]. Kigamicins A, B, C, and D have been shown to inhibit the survival of PANC-1 pancreatic cancer cells at concentrations 100 times lower under nutrient starvation compared to normal conditions[1]. While much of the detailed in vivo xenograft data has been published for Kigamicin D, the shared core structure and mechanism suggest that this compound would have a similar biological activity.
This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse xenograft models, based on the available scientific literature for the kigamicin family.
Mechanism of Action
Kigamicins exert their anticancer effects through a novel anti-austerity strategy. In the nutrient-deprived microenvironment of a tumor, cancer cells often activate survival pathways. One such critical pathway is the PI3K/Akt signaling cascade. Kigamicin D has been observed to block the activation of Akt that is induced by nutrient starvation[3][4]. This inhibition of a key survival pathway leads to preferential cell death in the nutrient-limited cancer cells, while having minimal effect on healthy cells in nutrient-rich environments.
Caption: Proposed signaling pathway of this compound.
Data Presentation
The following tables summarize the quantitative data on the antitumor effects of kigamicins from in vivo mouse xenograft studies. It is important to note that the majority of this data was generated using Kigamicin D .
Table 1: Antitumor Effect of Orally Administered Kigamicin D on Pancreatic Cancer Xenografts
| Cell Line | Dosage (mg/kg) | Administration Schedule | Tumor Growth Inhibition (%) | Reference |
| PANC-1 | 50 | Daily | ~70 | [3] |
| PSN-1 | 50 | Daily | ~60 | [3] |
| KP-1N | 50 | Daily | ~80 | [3] |
Table 2: Spectrum of Antitumor Activity of Kigamicin D in Various Human Tumor Xenograft Models
| Cancer Type | Cell Line | Antitumor Effect | Reference |
| Pancreatic | PANC-1 | Strong | [5] |
| Lung | LX-1 | Weak | [5] |
| Lung | DMS-273 | Weak | [5] |
| Colon | DLD-1 | None | [5] |
Table 3: Effect of Kigamicin D in Syngeneic Mouse Tumor Models
| Tumor Model | Antitumor Effect | Observation | Reference |
| Colon26 | Weak | [5] | |
| IMC carcinoma | Augmentation of tumor growth | Suggests a possible immunological response | [5] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in mouse xenograft models, adapted from methodologies used for Kigamicin D and general xenograft procedures.
Protocol 1: Establishment of Human Tumor Xenografts in Mice
This protocol describes the subcutaneous implantation of human cancer cells to establish a tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., PANC-1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-8 week old immunodeficient mice (e.g., BALB/c nude mice)
-
Matrigel (optional)
-
Sterile syringes and needles (26-27 gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Cell Preparation for Injection:
-
Discard the supernatant and resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel (optional, to improve tumor take rate) to a final concentration of 5 x 106 to 1 x 107 cells/100 µL.
-
Keep the cell suspension on ice to prevent clumping.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method.
-
Using a 26-27 gauge needle, subcutaneously inject 100 µL of the cell suspension into the flank of the mouse.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm3).
-
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation and administration of this compound to the tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the body weight of the mice and the desired dosage (e.g., 50 mg/kg).
-
Suspend the this compound powder in the vehicle solution to the desired final concentration.
-
Ensure the suspension is homogenous before each administration.
-
-
Administration:
-
Based on the literature for Kigamicin D, both oral and subcutaneous administration routes have been effective[3][4]. Oral administration is often preferred for ease of repeated dosing.
-
Oral Administration: Administer the prepared this compound suspension to the mice daily using an oral gavage needle.
-
Subcutaneous Administration: Inject the prepared this compound solution subcutaneously at a site distant from the tumor.
-
-
Control Group: Administer the vehicle solution alone to the control group of mice following the same schedule.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for in vivo xenograft studies.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicins, novel antitumor antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effect of kigamicin D on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Kigamicin A from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kigamicins are a group of novel polyketide antibiotics produced by the actinomycete, Amycolatopsis sp. ML630-mF1.[1][2] These compounds, including Kigamicin A, exhibit significant biological activities, notably selective cytotoxicity against cancer cells under nutrient-deprived conditions and antimicrobial activity against Gram-positive bacteria.[1] This document provides detailed application notes and protocols for the isolation and purification of this compound from bacterial culture, intended for researchers in natural product chemistry, drug discovery, and related fields.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₅NO₁₃ | [3] |
| Molecular Weight | 665.6 g/mol | [3] |
| Appearance | Yellow Powder | Inferred from similar compounds |
| Solubility | Soluble in methanol, ethyl acetate, chloroform. Insoluble in water and n-hexane. | Inferred from extraction procedure |
| UV λmax (MeOH) | 238, 280, 380 nm | [4] |
Experimental Protocols
The isolation of this compound involves a multi-step process encompassing fermentation of the producing microorganism, extraction of the active compounds, and subsequent chromatographic purification.
Protocol 1: Fermentation of Amycolatopsis sp. ML630-mF1
This protocol describes the cultivation of Amycolatopsis sp. ML630-mF1 for the production of Kigamicins.
Materials:
-
Amycolatopsis sp. ML630-mF1 culture
-
Seed Medium: 2% glucose, 1% soluble starch, 0.5% peptone, 0.5% yeast extract, 0.1% K₂HPO₄, 0.1% MgSO₄·7H₂O, 0.3% CaCO₃ (pH 7.2)
-
Production Medium: 3% soluble starch, 1.5% soybean meal, 0.5% yeast extract, 0.2% NaCl, 0.4% CaCO₃ (pH 7.0)
-
Shake flasks (250 mL and 2 L)
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Aseptically transfer a loopful of Amycolatopsis sp. ML630-mF1 from a stock culture to a 250 mL shake flask containing 50 mL of seed medium.
-
Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: Inoculate a 2 L shake flask containing 500 mL of production medium with 25 mL (5% v/v) of the seed culture.
-
Incubate the production culture at 28°C for 7 days on a rotary shaker at 200 rpm.
Protocol 2: Extraction of this compound
This protocol details the extraction of Kigamicins from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate
-
Centrifuge and centrifuge bottles
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Harvesting: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Extraction from Supernatant: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.[5][6][7]
-
Extraction from Mycelium: Homogenize the mycelial cake with an equal volume of methanol. Filter the homogenate and concentrate the methanol extract under reduced pressure. Resuspend the residue in water and extract three times with an equal volume of ethyl acetate.
-
Pooling and Concentration: Combine all ethyl acetate extracts and wash with a saturated NaCl solution. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to dryness using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound
This protocol describes the purification of this compound from the crude extract using column chromatography.
Materials:
-
Crude extract from Protocol 2
-
Glass chromatography column
-
Solvents: n-hexane, chloroform, methanol
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in n-hexane.
-
Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane, followed by mixtures of chloroform and methanol (e.g., 100:1, 50:1, 20:1, 10:1 v/v).
-
Collect fractions and monitor the separation by TLC, visualizing spots under UV light (254 nm and 365 nm).
-
Pool the fractions containing this compound.
-
-
Preparative HPLC:
-
Further purify the this compound-containing fractions by preparative HPLC.[10][11][12][13][14]
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of methanol in water.
-
Detection: UV detector at 280 nm.
-
Collect the peak corresponding to this compound.
-
Concentrate the purified fraction to obtain pure this compound.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the isolation of this compound.
Caption: Experimental workflow for the isolation of this compound.
Quantitative Data Summary
The following table summarizes representative yields for the isolation of Kigamicins from a 10 L fermentation culture of Amycolatopsis sp. ML630-mF1. Please note that actual yields may vary depending on the specific fermentation and purification conditions.
| Purification Step | Product | Yield (mg) | Purity (%) |
| Fermentation (10 L) | Crude Broth | N/A | <1 |
| Ethyl Acetate Extraction | Crude Extract | 1500 | ~5 |
| Silica Gel Chromatography | Enriched Fraction | 250 | ~40 |
| Preparative HPLC | This compound | 25 | >95 |
| Preparative HPLC | Kigamicin B | 15 | >95 |
| Preparative HPLC | Kigamicin C | 35 | >95 |
| Preparative HPLC | Kigamicin D | 50 | >95 |
| Preparative HPLC | Kigamicin E | 10 | >95 |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful isolation and purification of this compound from Amycolatopsis sp. ML630-mF1. Adherence to these methods will enable researchers to obtain high-purity this compound for further biological evaluation and drug development studies. The provided workflow and data offer a clear overview of the process and expected outcomes.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. npatlas.org [npatlas.org]
- 4. Kigamicins, novel antitumor antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. kanto.com.my [kanto.com.my]
- 10. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 11. lcms.cz [lcms.cz]
- 12. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 13. agilent.com [agilent.com]
- 14. warwick.ac.uk [warwick.ac.uk]
Unraveling the Intricate Structure of Kigamicin A: An Application Note on NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the analytical methodologies employed in the structural elucidation of Kigamicin A, a novel antitumor antibiotic. The focus is on the application of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) to define its complex polycyclic structure and glycosidic linkages.
Introduction to this compound
Kigamicins are a family of novel antibiotics isolated from the fermentation broth of Amycolatopsis sp.[1]. These compounds exhibit potent antitumor activity, particularly under nutrient-deprived conditions, making them promising candidates for cancer therapy[1][2]. The complex architecture of Kigamicins, featuring a unique fused octacyclic ring system linked to a sugar moiety, necessitates advanced spectroscopic techniques for complete structural characterization[3]. This note details the key analytical workflows and data interpretation involved in this process.
Data Presentation: Spectroscopic Data Summary
The structural elucidation of this compound relies on the comprehensive analysis of its NMR and mass spectrometry data. Although the specific raw data from the original publications are not fully available, this section summarizes the types of quantitative data required for such an analysis, presented in a structured format for clarity.
Table 1: Summary of Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₄H₃₅NO₁₃ | [4][5] |
| Molecular Weight | 665.64 g/mol | [4][5] |
| Ionization Mode | ESI | [3] |
| Mass Analyzer | High-Resolution MS |
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Moieties of this compound
| Structural Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.0 - 8.0 | 100 - 150 |
| Aliphatic Protons (Aglycone) | 1.0 - 5.0 | 10 - 80 |
| Sugar Moieties (Amicetose/Oleandrose) | 1.0 - 5.5 | 20 - 100 |
| Methylene Protons | 1.0 - 4.0 | 20 - 60 |
| Methine Protons | 2.0 - 5.5 | 30 - 80 |
| Quaternary Carbons | - | 30 - 160 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible and accurate structural analysis of complex natural products like this compound. The following sections outline standardized procedures for NMR and HR-MS analysis.
Protocol 1: NMR Spectroscopy for Structural Elucidation
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter by filtration if necessary.
2. 1D NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use proton decoupling and a sufficient number of scans to obtain a good signal-to-noise ratio.
3. 2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.
4. Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
-
Analyze 2D correlation maps to assemble the molecular structure.
Protocol 2: High-Resolution Mass Spectrometry (HR-MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Add a small percentage of formic acid or ammonium hydroxide to the solvent to promote ionization, if necessary.
2. Instrumentation and Data Acquisition:
-
Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Infuse the sample directly or inject it via a liquid chromatography (LC) system.
-
Acquire mass spectra in both positive and negative ion modes to obtain comprehensive information.
-
Set the mass range to cover the expected molecular weight of this compound and its potential fragments.
3. Data Analysis:
-
Determine the accurate mass of the molecular ion to calculate the elemental composition.
-
Analyze the fragmentation pattern (MS/MS) to gain insights into the structure of the aglycone and the sequence of the sugar units.
-
Compare the experimental data with theoretical isotopic patterns to confirm the elemental formula.
Logical and Experimental Workflows
The structural elucidation of this compound follows a logical progression of experiments and data analysis.
Signaling Pathway Inhibition
Kigamicin D, a related compound, has been shown to inhibit the activation of Akt (Protein Kinase B), a key component of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation[2]. While the specific action of this compound on this pathway is not detailed, it is plausible that it shares a similar mechanism of action.
Conclusion
The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. The combined application of high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments allows for the unambiguous determination of its complex chemical structure. The methodologies and workflows described herein provide a robust framework for the analysis of similarly complex natural products, which is a critical step in the journey of drug discovery and development.
References
Application Notes & Protocols: Developing Assays to Measure Kigamicin A Bioactivity
Introduction
Kigamicins are a class of novel antitumor antibiotics produced by Amycolatopsis sp.[1][2] This family of compounds, including Kigamicins A, B, C, D, and E, has demonstrated selective cytotoxic activity against cancer cells, particularly under nutrient-deprived conditions.[1] Kigamicin D, a well-studied analog, has been shown to suppress tumor growth and inhibit the Akt signaling pathway, which is crucial for cancer cell survival.[3][4] These findings suggest that Kigamicins, including Kigamicin A, are promising candidates for the development of novel anti-cancer therapies.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to develop and implement assays to measure the bioactivity of this compound. The protocols cover cytotoxicity, apoptosis induction, and the investigation of the PI3K/Akt signaling pathway.
Cytotoxicity Assays
Cytotoxicity assays are fundamental in determining the dose-dependent effect of a compound on cell viability. The following protocols describe three common methods: MTT, SRB, and LDH assays.[5][6][7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[5]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PANC-1, a pancreatic cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.85 | 68.0 |
| 10 | 0.42 | 33.6 |
| 100 | 0.15 | 12.0 |
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[5]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged membranes.[6][7]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells.[8] The following protocols describe methods to detect apoptosis induced by this compound.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[8][9] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.[11]
Data Presentation:
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle | 95 | 2 | 1 | 2 |
| This compound (1 µM) | 70 | 20 | 5 | 5 |
| This compound (10 µM) | 30 | 50 | 15 | 5 |
Signaling Pathway Analysis: PI3K/Akt Pathway
Kigamicin D has been shown to block the activation of Akt.[3][4] The following protocol describes how to assess the effect of this compound on the PI3K/Akt signaling pathway using Western blotting.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described previously.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Data Presentation:
| Treatment | p-Akt/Total Akt Ratio |
| Vehicle | 1.00 |
| This compound (1 µM) | 0.65 |
| This compound (10 µM) | 0.25 |
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: Workflow for assessing this compound bioactivity.
This compound and the PI3K/Akt Signaling Pathway
Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assessment - Lifeasible [extract.lifeasible.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - CZ [thermofisher.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Kigamicin A as a Selective Agent in Microbiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Kigamicin A as a selective agent in microbiological research. Due to the limited availability of specific data for this compound, this document leverages information from the closely related analog, Kigamicin C, and outlines detailed protocols for researchers to empirically determine the optimal working concentrations and conditions for this compound in their specific applications.
Introduction to this compound
This compound is a member of the kigamicin family of antibiotics, which are novel oxazole-containing compounds isolated from Amycolatopsis sp.[1]. The kigamicins, including A, B, C, D, and E, have demonstrated both antitumor and antimicrobial properties[1]. Their primary antimicrobial activity is directed against Gram-positive bacteria, including clinically significant strains like Methicillin-Resistant Staphylococcus aureus (MRSA)[1][2]. This selective action against Gram-positive bacteria makes this compound a potential tool for the selective cultivation of Gram-negative bacteria, yeast, and fungi, or for the isolation of this compound-resistant Gram-positive strains.
Chemical Structure: Kigamicins possess a unique and complex fused octacyclic ring system.
Mechanism of Action: The precise antibacterial mechanism of action for this compound has not been fully elucidated. However, its activity against bacteria is established. In eukaryotic cells, kigamicins have been shown to inhibit the Akt signaling pathway, particularly under conditions of nutrient deprivation. It is plausible that the antibacterial activity involves the disruption of essential cellular processes in susceptible bacteria. Oxazole-containing antibiotics are known to exhibit a variety of pharmacological properties by interacting with enzymes and receptors in biological systems[3][4].
Data Presentation: Antimicrobial Spectrum
Specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available. However, data for the related compound Kigamicin C provides a strong indication of the expected antimicrobial spectrum and potency. Researchers should use this data as a starting point for determining the optimal concentration of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Kigamicin C against select Gram-positive bacteria.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (including MRSA strains) | 0.05 - 0.2 | [5] |
| Micrococcus luteus | - | 0.05 - 0.2 | [5] |
| Bacillus subtilis | - | 0.05 - 0.2 | [5] |
Note: Kigamicins have been reported to be inactive against Gram-negative bacteria[6]. This selectivity is the basis for their use in selective media.
Experimental Protocols
3.1. Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
Solvent: Dimethyl sulfoxide (DMSO), ethanol, or methanol[6]
-
Sterile, conical centrifuge tubes (1.5 mL or 15 mL)
-
Sterile syringe filter (0.22 µm), compatible with the chosen solvent
-
Sterile pipettes and tips
-
Analytical balance
Protocol:
-
Select a Solvent: Kigamicin C is soluble in DMSO, ethanol, and methanol, with poor water solubility[6]. It is presumed that this compound shares these solubility characteristics. DMSO is a common choice for preparing high-concentration stock solutions.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 1-10 mg/mL). Mix thoroughly by vortexing until the powder is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube. If using an organic solvent like ethanol or DMSO, ensure the filter material is compatible[7].
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
3.2. Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of this compound against specific bacterial strains[8][9][10].
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture(s) to be tested, grown to early to mid-logarithmic phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile pipettes and multichannel pipettor
-
Spectrophotometer
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile broth.
-
Incubate the culture until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (OD₆₀₀ of 0.08-0.13) or by visual comparison.
-
Dilute the adjusted inoculum in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a positive control (inoculum without antibiotic), and the twelfth column as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to the desired final concentrations. Do not add inoculum to column 12.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test bacterium (e.g., 37°C) for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium[10]. This can be assessed visually or by measuring the optical density at 600 nm.
-
3.3. Determining the Optimal Working Concentration for Selective Media
The optimal working concentration of a selective agent is typically slightly higher than the MIC for the susceptible organisms. A disk diffusion assay can be used to confirm the zone of inhibition and help determine an effective concentration for agar plates[11][12].
Materials:
-
This compound stock solution
-
Sterile blank paper disks (6 mm diameter)
-
Bacterial culture(s) of susceptible organisms
-
Agar plates with appropriate growth medium (e.g., Mueller-Hinton Agar)
-
Sterile swabs
-
Sterile forceps
-
Incubator
Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculate Agar Plate: Dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth[11].
-
Prepare this compound Disks: Aseptically apply a known amount of this compound stock solution to sterile blank paper disks. For example, apply 10 µL of a 100 µg/mL solution to get a 1 µg disk. Allow the disks to dry in a sterile environment.
-
Place Disks on Agar: Using sterile forceps, place the this compound disks onto the inoculated agar surface. Gently press the disks to ensure full contact with the agar.
-
Incubation: Invert the plates and incubate at the appropriate temperature for 16-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. A larger zone of inhibition indicates greater susceptibility.
-
Determine Working Concentration: Based on the MIC and disk diffusion results, a starting working concentration for selective media can be chosen. A concentration 2-5 times the MIC of the target susceptible organisms is a common starting point. This should be validated by plating a known sensitive strain on the selective media to ensure complete inhibition of growth, and a known resistant strain (or a Gram-negative bacterium) to ensure it is not inhibited.
3.4. Preparation of Selective Media with this compound
Materials:
-
This compound stock solution
-
Sterile liquid or solid microbiological media (e.g., LB, TSB, TSA)
-
Water bath or incubator at 50-55°C
-
Sterile flasks and petri dishes
Protocol:
-
Prepare Media: Prepare the desired microbiological medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the Media: Cool the autoclaved medium to 50-55°C in a water bath. This is crucial as higher temperatures can degrade the antibiotic[7].
-
Add this compound: Aseptically add the required volume of the this compound stock solution to the cooled medium to achieve the desired final concentration. For example, to make 1 L of media with a final concentration of 1 µg/mL from a 1 mg/mL stock solution, add 1 mL of the stock solution.
-
Mix Thoroughly: Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed throughout the medium.
-
Pour Plates: For solid media, pour the medium into sterile petri dishes and allow them to solidify at room temperature.
-
Storage: Store the selective media plates at 4°C in the dark. Use within 1-2 weeks for optimal performance.
Visualizations
Caption: Workflow for determining the optimal selective concentration of this compound.
Caption: Logical diagram of this compound as a selective agent.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Arab American University Digital Repository: Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review [repository.aaup.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. asm.org [asm.org]
- 12. goldbio.com [goldbio.com]
application of Kigamicin A in studies of tumor cell metabolism
A Focus on the Anti-Austerity Agent Kigamicin D
Application Notes
Introduction
The Kigamicins are a family of novel antibiotics (A, B, C, D, and E) isolated from Amycolatopsis sp. that have demonstrated selective and potent cytotoxic activity against cancer cells, particularly under conditions of nutrient deprivation.[1] This unique characteristic positions them as "anti-austerity" agents, targeting the ability of tumor cells to survive in the harsh, nutrient-poor microenvironment often found in solid tumors.[2][3] While the Kigamicin family was identified as a whole, detailed mechanistic and application-based studies have predominantly focused on Kigamicin D. Therefore, these application notes will center on the findings related to Kigamicin D as a representative of this class of compounds in the study of tumor cell metabolism, with the acknowledgment that specific data for Kigamicin A is limited in current scientific literature.
The primary application of Kigamicin D in cancer research is the study of metabolic vulnerabilities in tumors, especially pancreatic cancer, which is known for its dense stromal tissue and consequently nutrient-deprived microenvironment.[2][3] Kigamicin D's mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and metabolism.[2][3] Specifically, it has been shown to block the activation of Akt (protein kinase B) that is induced by nutrient starvation.[2][3] This targeted disruption of a key survival pathway in nutrient-stressed cancer cells makes Kigamicin D a valuable tool for investigating the metabolic adaptations of tumors and for the development of novel anti-cancer therapies that exploit these metabolic weaknesses.
Key Applications:
-
Investigating the "Anti-Austerity" Strategy: Kigamicin D is a key compound for studying the concept of "anti-austerity" in cancer therapy. This strategy aims to eliminate the tolerance of cancer cells to nutrient starvation, a condition prevalent in many solid tumors.[2][3]
-
Targeting Pancreatic Cancer Metabolism: Due to its pronounced efficacy against pancreatic cancer cell lines, Kigamicin D is particularly useful for studying the unique metabolic landscape of this malignancy.[2][3]
-
Probing the PI3K/Akt Pathway in Metabolism: As a specific inhibitor of starvation-induced Akt activation, Kigamicin D can be used to dissect the role of this signaling pathway in regulating metabolic processes such as glucose uptake and glycolysis under nutrient-deprived conditions.[2][3][4][5]
-
Preclinical Development of Novel Anticancer Agents: The potent and selective activity of Kigamicin D, particularly its efficacy in in vivo xenograft models of pancreatic cancer, makes it a lead compound for further drug development.[2]
Quantitative Data Summary
The following tables summarize the quantitative data available for Kigamicin D, showcasing its efficacy against various cancer cell lines, particularly under nutrient-deprived conditions.
Table 1: In Vitro Cytotoxicity of Kigamicin D (IC50 Values)
| Cell Line | Cancer Type | Condition | IC50 (µg/mL) | Reference |
| PANC-1 | Pancreatic Cancer | Nutrient-Rich (DMEM) | > 10 | [3] |
| PANC-1 | Pancreatic Cancer | Nutrient-Deprived (NDM) | 0.01 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | Nutrient-Rich (DMEM) | > 10 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | Nutrient-Deprived (NDM) | 0.1 | [3] |
| BxPC-3 | Pancreatic Cancer | Nutrient-Rich (DMEM) | > 10 | [3] |
| BxPC-3 | Pancreatic Cancer | Nutrient-Deprived (NDM) | 0.1 | [3] |
| Colon26 | Colon Cancer | Not Specified | ~ 1 | [1] |
| Lewis Lung Carcinoma | Lung Cancer | Not Specified | ~ 1 | [1] |
| B16 Melanoma | Melanoma | Not Specified | ~ 1 | [1] |
Table 2: In Vivo Efficacy of Kigamicin D in Pancreatic Cancer Xenograft Models
| Cell Line | Administration Route | Dosage (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |
| PANC-1 | Subcutaneous | 10 | ~ 60 | [2] |
| PANC-1 | Oral | 40 | ~ 70 | [2] |
| BxPC-3 | Oral | 40 | ~ 50 | [2] |
Experimental Protocols
1. Cell Viability Assay under Nutrient-Deprived Conditions
This protocol is used to determine the selective cytotoxicity of Kigamicins under nutrient-rich versus nutrient-deprived conditions.
-
Cell Culture:
-
Culture human pancreatic cancer cells (e.g., PANC-1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Nutrient-Deprived Medium (NDM) Preparation:
-
Prepare a basal salt solution containing CaCl2, Fe(NO3)3, KCl, MgSO4, NaCl, NaHCO3, and NaH2PO4. The medium should lack glucose, amino acids, and serum.
-
-
Assay Procedure:
-
Seed PANC-1 cells into 96-well plates at a density of 5 x 10^3 cells/well in DMEM with 10% FBS and allow them to attach overnight.
-
The next day, wash the cells with phosphate-buffered saline (PBS).
-
Replace the medium with either fresh DMEM (nutrient-rich) or NDM (nutrient-deprived).
-
Add serial dilutions of this compound (or D) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24-48 hours at 37°C.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculate the IC50 values (the concentration of the compound that inhibits cell growth by 50%) for both nutrient-rich and nutrient-deprived conditions.
-
2. Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the effect of Kigamicins on the activation of the Akt signaling pathway.
-
Cell Treatment and Lysis:
-
Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Induce nutrient starvation by replacing the growth medium with NDM for a specified period (e.g., 6-12 hours).
-
Treat the starved cells with this compound (or D) at various concentrations for a defined time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
3. In Vivo Tumor Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of Kigamicins in a living organism.
-
Animal Model:
-
Use 5-6 week old female athymic nude mice.
-
-
Procedure:
-
Subcutaneously inject 5 x 10^6 PANC-1 cells suspended in 100 µL of PBS into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer Kigamicin D (or vehicle control) to the treatment group via the desired route (e.g., oral gavage or subcutaneous injection) at a predetermined dosage and schedule (e.g., daily for 2-3 weeks).
-
Monitor tumor size by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Visualizations
Caption: Kigamicin D inhibits starvation-induced Akt activation.
Caption: Workflow for evaluating Kigamicin's anticancer effects.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of Kigamicin A Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of β-lactam antibiotics. The urgent need for novel antimicrobial agents has led to the exploration of natural products, such as the kigamicins. Kigamicins are a class of antibiotics that have demonstrated activity against Gram-positive bacteria, including MRSA.[1] This document provides a comprehensive set of protocols for researchers to assess the in vitro efficacy of Kigamicin A against MRSA.
These protocols detail the necessary steps to determine the minimum inhibitory and bactericidal concentrations, evaluate the time-dependent killing kinetics, and assess the activity of this compound against MRSA biofilms. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, which is crucial for the preclinical evaluation of this promising antibiotic candidate.
Data Presentation
The following tables are provided as templates for the clear and structured presentation of quantitative data obtained from the experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA Strains
| MRSA Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) [Control] |
| Strain 1 (e.g., ATCC 43300) | ||
| Strain 2 (Clinical Isolate) | ||
| Strain 3 (Clinical Isolate) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against MRSA Strains
| MRSA Strain | This compound MBC (µg/mL) | Vancomycin MBC (µg/mL) [Control] | MBC/MIC Ratio |
| Strain 1 (e.g., ATCC 43300) | |||
| Strain 2 (Clinical Isolate) | |||
| Strain 3 (Clinical Isolate) |
Table 3: Time-Kill Kinetics of this compound against MRSA (Strain-Specific)
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound at 1x MIC) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Table 4: Effect of this compound on MRSA Biofilm Formation
| Treatment | Concentration (µg/mL) | Biofilm Absorbance (OD570) | % Inhibition |
| Growth Control | - | 0% | |
| This compound | 0.25x MIC | ||
| This compound | 0.5x MIC | ||
| This compound | 1x MIC | ||
| This compound | 2x MIC |
Table 5: Eradication of Pre-formed MRSA Biofilms by this compound
| Treatment | Concentration (µg/mL) | Biofilm Viability (Log10 CFU/mL) | % Eradication |
| Growth Control | - | 0% | |
| This compound | 1x MIC | ||
| This compound | 4x MIC | ||
| This compound | 8x MIC | ||
| This compound | 16x MIC |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of MRSA. The broth microdilution method is a standard and widely accepted technique.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
MRSA strains (e.g., ATCC 43300 and clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Prepare MRSA Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the MRSA strain.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted MRSA inoculum to wells 1 through 11.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound in which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Workflow for MIC Determination
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial MRSA inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
Protocol:
-
From the MIC Plate:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
-
Plating:
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer 10 µL from each well onto a separate, appropriately labeled MHA plate.
-
Spread the inoculum evenly over the surface of the agar.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determine MBC:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Workflow for MBC Determination
Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills MRSA over time.
Materials:
-
This compound
-
MRSA inoculum prepared as in the MIC protocol
-
CAMHB
-
Sterile culture tubes
-
Sterile saline for dilutions
-
MHA plates
Protocol:
-
Preparation:
-
Prepare tubes with CAMHB containing this compound at concentrations of 0x (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Inoculate each tube with the MRSA suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each tube.
-
Perform serial dilutions in sterile saline.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies and calculate the CFU/mL for each time point and concentration.
-
-
Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of this compound.
-
Workflow for Time-Kill Kinetic Assay
Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of MRSA biofilms.
Materials:
-
This compound
-
MRSA strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
Protocol:
-
Inoculation and Treatment:
-
Prepare a 0.5 McFarland suspension of MRSA and dilute it 1:100 in TSB with 1% glucose.
-
Add 100 µL of the diluted bacterial suspension to the wells of a 96-well plate.
-
Add 100 µL of this compound at various sub-MIC concentrations (e.g., 0.25x, 0.5x, 1x, 2x MIC) to the wells. Include a growth control with no antibiotic.
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Staining:
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Quantification:
-
Add 200 µL of 95% ethanol to each well to solubilize the crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition.
-
Workflow for Biofilm Inhibition Assay
Biofilm Eradication Assay
This protocol evaluates the ability of this compound to destroy pre-formed MRSA biofilms.
Materials:
-
Same as for the Biofilm Inhibition Assay
Protocol:
-
Biofilm Formation:
-
Add 200 µL of a 1:100 diluted 0.5 McFarland MRSA suspension in TSB with 1% glucose to the wells of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow biofilm formation.
-
-
Treatment:
-
Wash the wells with PBS to remove planktonic cells.
-
Add 200 µL of fresh TSB containing this compound at various concentrations (e.g., 1x, 4x, 8x, 16x MIC) to the wells. Include a control with no antibiotic.
-
-
Incubation:
-
Incubate the plate at 37°C for another 24 hours.
-
-
Quantification of Viable Cells:
-
Wash the wells with PBS.
-
Add 200 µL of PBS to each well and scrape the biofilm from the bottom.
-
Perform serial dilutions and plate on MHA to determine the number of viable cells (CFU/mL).
-
Workflow for Biofilm Eradication Assay
Potential Signaling Pathway
While the precise mechanism of action for this compound against MRSA has not been fully elucidated, a plausible target is the bacterial cell wall synthesis pathway. Many antibiotics that are effective against Gram-positive bacteria interfere with this essential process. The following diagram illustrates a hypothetical mechanism where this compound could inhibit a key two-component signaling system, such as WalKR, which is critical for regulating cell wall metabolism in S. aureus.
Hypothetical Signaling Pathway for this compound Action
References
Application Notes and Protocols: Kigamicin A as a Tool for Studying Cancer Cell Nutrient Dependency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit remarkable adaptability to nutrient-deprived microenvironments, a key factor in tumor progression and therapeutic resistance. Kigamicin A and its analogues, particularly Kigamicin D, have emerged as valuable chemical probes to investigate the mechanisms underlying this nutrient dependency. These compounds display potent and selective cytotoxicity against cancer cells under conditions of nutrient starvation, with minimal effects on cells cultured in nutrient-rich media.[1][2] This unique property makes this compound an exceptional tool for elucidating the signaling pathways that cancer cells hijack to survive under metabolic stress.
This document provides detailed application notes and experimental protocols for utilizing this compound to study cancer cell nutrient dependency, focusing on its effects on key survival signaling pathways.
Mechanism of Action
This compound exerts its selective anti-cancer activity by targeting the cellular response to nutrient stress. The primary mechanism identified is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2] Under nutrient-deprived conditions, many cancer cells activate the Akt pathway to promote survival. Kigamicin D has been shown to block this starvation-induced Akt activation, leading to selective cell death in cancer cells that are reliant on this pathway for survival in austere conditions.[1][2]
The downstream effects of Akt inhibition by this compound likely extend to the mammalian target of rapamycin (mTOR) signaling pathway, a critical sensor of nutrient availability. While direct interaction with mTOR components has not been fully elucidated, the inhibition of Akt, an upstream activator of mTORC1, suggests a potential regulatory role. This positions this compound as a tool to dissect the intricate crosstalk between the PI3K/Akt and mTOR pathways in the context of cancer cell metabolism and nutrient sensing.
Data Presentation
The following table summarizes the quantitative data on the cytotoxic effects of Kigamicin D on a pancreatic cancer cell line and normal human cell lines under nutrient-rich and nutrient-deprived conditions.
| Cell Line | Condition | IC50 (µg/mL) |
| PANC-1 (Pancreatic Cancer) | Nutrient-Rich (DMEM) | > 10 |
| Nutrient-Deprived (NDM) | 0.03 | |
| PrS (Normal Prostate Stromal) | Nutrient-Rich (DMEM) | > 10 |
| Nutrient-Deprived (NDM) | 0.04 | |
| NHLF (Normal Human Lung Fibroblast) | Nutrient-Rich (DMEM) | > 10 |
| Nutrient-Deprived (NDM) | 0.05 |
Data extracted from Masuda et al., 2006.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound in nutrient-deprived cancer cells.
Experimental Workflow for Assessing this compound's Effects
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
Cell Culture and Induction of Nutrient Deprivation
Objective: To culture cancer cells and induce a state of nutrient deprivation to mimic the tumor microenvironment.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Nutrient-Deprived Medium (NDM): Basal medium (e.g., DMEM without glucose, amino acids, and serum) supplemented with only essential electrolytes and vitamins.
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cancer cells in complete growth medium to the desired confluency (typically 70-80%).
-
Aspirate the complete growth medium and wash the cells twice with sterile PBS to remove any residual nutrients.
-
Add the pre-warmed Nutrient-Deprived Medium (NDM) to the cells.
-
Incubate the cells under nutrient-deprived conditions for a predetermined period (e.g., 6-24 hours) before proceeding with this compound treatment.
Cell Viability Assay (Alamar Blue Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells under nutrient-rich and nutrient-deprived conditions.
Materials:
-
Cells cultured in 96-well plates under nutrient-rich and nutrient-deprived conditions
-
This compound stock solution
-
Alamar Blue reagent
-
Microplate reader (fluorescence or absorbance)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
For the nutrient-deprived group, replace the complete medium with NDM as described in Protocol 1. For the nutrient-rich group, replace with fresh complete medium.
-
Prepare serial dilutions of this compound in the respective media (nutrient-rich or NDM).
-
Add the this compound dilutions to the appropriate wells. Include vehicle-only controls.
-
Incubate the plates for 24-72 hours.
-
Add Alamar Blue reagent (10% of the well volume) to each well.[3][4][5]
-
Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Glucose Uptake Assay (2-NBDG)
Objective: To measure the effect of this compound on glucose uptake in cancer cells.
Materials:
-
Cells cultured in 24-well plates
-
This compound
-
Glucose-free DMEM
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat cells with this compound under nutrient-deprived conditions for the desired time.
-
Wash the cells with warm PBS and incubate in glucose-free DMEM for 30 minutes to deplete intracellular glucose.
-
Add 2-NBDG (50-100 µM final concentration) to each well and incubate for 30-60 minutes at 37°C.[6][7]
-
Stop the uptake by washing the cells twice with ice-cold PBS.[7]
-
Harvest the cells by trypsinization.
-
Analyze the fluorescence of the cell suspension by flow cytometry (FITC channel) or visualize under a fluorescence microscope.[6]
Amino Acid Uptake Assay (Radiolabeled)
Objective: To measure the effect of this compound on amino acid uptake in cancer cells.
Materials:
-
Cells cultured in 12-well plates
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled amino acid (e.g., ³H-Leucine or ³H-Glutamine)
-
Scintillation counter
-
1% SDS solution
Protocol:
-
Treat cells with this compound under nutrient-deprived conditions.
-
Wash the cells twice with pre-warmed KRH buffer.[8]
-
Incubate the cells with KRH buffer containing the radiolabeled amino acid (e.g., 1 µCi/mL) for 5-10 minutes at 37°C.[8]
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.[8]
-
Lyse the cells by adding 1% SDS solution to each well and scraping the cells.[8]
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of a parallel well.
Western Blot Analysis for Akt Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of Akt.
Materials:
-
Cells cultured and treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
Conclusion
This compound represents a powerful pharmacological tool for investigating the metabolic vulnerabilities of cancer cells. Its selective cytotoxicity under nutrient-deprived conditions, coupled with its defined mechanism of action involving the inhibition of the Akt signaling pathway, allows researchers to probe the critical survival pathways that are activated in the austere tumor microenvironment. The protocols outlined in this document provide a framework for utilizing this compound to dissect the intricate relationship between nutrient dependency and oncogenic signaling, ultimately paving the way for the development of novel anti-austerity cancer therapies.
References
- 1. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 4. allevi3d.com [allevi3d.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 7. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 8. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [app.jove.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Kigamicin A for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Kigamicin A in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: There is limited publicly available quantitative solubility data specifically for this compound. However, based on the information available for the structurally similar compound, Kigamicin C, it is known to have poor water solubility.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays. Kigamicin C, a close analog, is soluble in DMSO.[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Q3: What is the maximum concentration of DMSO that can be used in a cell-based assay?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. The exact tolerance will depend on the specific cell line being used. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for strategies to address this, such as using a co-solvent, vortexing during dilution, or preparing an intermediate dilution.
Q5: Can I use sonication or heating to dissolve this compound?
A5: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid in the dissolution of this compound in the initial solvent. However, prolonged heating or sonication should be avoided as it may lead to degradation of the compound. Always check for any visible signs of degradation after such treatments.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen organic solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration of this compound. |
| Compound has low solubility in the selected solvent. | Try a different organic solvent. Based on data for Kigamicin C, DMSO, DMF, ethanol, and methanol are good starting points.[1][2] |
| The compound may require energy to dissolve. | Gently warm the solution (e.g., 37°C) or briefly sonicate. |
Issue: this compound precipitates out of solution after dilution of the stock into aqueous media.
| Possible Cause | Suggested Solution |
| The final concentration of this compound exceeds its aqueous solubility. | Lower the final concentration of this compound in the assay. |
| The percentage of organic solvent in the final solution is too low. | Prepare an intermediate dilution of the stock solution in a co-solvent that is miscible with water (e.g., ethanol or polyethylene glycol) before the final dilution into the aqueous medium. |
| Inefficient mixing during dilution. | Add the this compound stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform dispersion. |
| The pH of the aqueous medium affects solubility. | If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. This would require knowledge of the compound's pKa. |
Data Presentation
Table 1: Qualitative Solubility of Kigamicin C (as an analog for this compound)
| Solvent | Solubility |
| Water | Poor |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Note: This data is for Kigamicin C and is intended to be a guide for this compound due to the lack of specific data for the latter.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound will be needed for this calculation).
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in 100% DMSO to create a range of working stock concentrations.
-
To prepare the final assay concentrations, add a small volume of the DMSO working stock to the pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 1 mM DMSO working stock, add 1 µL of the working stock to 99 µL of medium.
-
Immediately mix the solution thoroughly by gentle pipetting or vortexing.
-
Ensure the final concentration of DMSO in the medium is below the cytotoxic level for your cell line (typically <0.5%).
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium.
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Troubleshooting flowchart for dissolving this compound.
References
addressing stability issues of Kigamicin A in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of Kigamicin A in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: While specific solubility data for this compound is not extensively published, its analog, Kigamicin C, is known to be soluble in DMF, DMSO, ethanol, and methanol.[1] It is recommended to start with these solvents to prepare a stock solution. Due to the complex structure of Kigamicins, they are anticipated to be sparingly soluble in aqueous solutions.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in a minimal amount of a recommended solvent like DMSO.[2] For example, to create a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. It is crucial to ensure the powder is completely dissolved, which can be aided by gentle vortexing.[2] Subsequently, this stock solution can be aliquoted into smaller volumes for single use to avoid repeated freeze-thaw cycles and stored at -20°C or lower.[3]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For long-term stability, this compound stock solutions should be stored at -20°C or -80°C.[3] The solid form of the related Kigamicin C is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO are generally stable for several months at -20°C, but it is best practice to use them within the shortest feasible time. Avoid exposure to light, as many complex natural products are photosensitive.[4]
Q4: My this compound solution appears to have precipitated after dilution in my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous buffers or media is a common issue with hydrophobic compounds like this compound. To mitigate this, consider the following:
-
Increase the final concentration of the organic solvent: Ensure the final concentration of DMSO or ethanol in your working solution is sufficient to maintain solubility, but be mindful of the solvent's potential toxicity to your cells.
-
Use a surfactant or formulating agent: Pluronic F-68 or other biocompatible surfactants can sometimes aid in keeping hydrophobic compounds in solution.
-
Prepare fresh dilutions: Only dilute the stock solution immediately before use to minimize the time the compound is in an aqueous environment where it may be less stable or prone to precipitation.
Q5: I am observing a loss of biological activity of this compound in my multi-day experiments. What could be the cause?
A5: Loss of activity over time in solution can be due to several factors:
-
Chemical degradation: this compound may be unstable in your experimental conditions (e.g., pH, temperature of the incubator).
-
Adsorption to plasticware: Complex molecules can sometimes adhere to the surfaces of plastic tubes and plates.
-
Metabolism by cells: If you are working with cell cultures, the cells may be metabolizing the compound.
To troubleshoot, you can run a stability study under your specific experimental conditions (see the detailed protocol below) and consider using low-adhesion plasticware.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions and aliquot for single use. Store at -80°C. Perform a stability check of your working solution under experimental conditions. |
| Visible particles or cloudiness in the solution | Precipitation due to low solubility in the aqueous buffer or medium. | Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is not toxic to the cells. Prepare dilutions immediately before use. |
| Color change of the solution | Potential degradation of this compound, possibly due to oxidation or pH shift. | Protect the solution from light.[4] Ensure the pH of your final solution is within a stable range for the compound. Prepare solutions in buffers with appropriate capacity. |
| Decreased potency in long-term experiments | Instability of this compound at 37°C in cell culture media. | Replenish the compound with fresh media at regular intervals during the experiment. Characterize the stability of this compound under your specific cell culture conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for experimental use.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
In a sterile environment, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC system with a UV or MS detector
-
C18 HPLC column
-
Incubator, water bath, and photostability chamber
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in an incubator at 60°C for 24 and 48 hours.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to light in a photostability chamber (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: At each time point, inject the stressed and control samples into the HPLC system. Monitor the peak area of the parent this compound peak and observe the appearance of any new peaks, which would indicate degradation products.
Data Presentation: Illustrative Stability Data for this compound
| Condition | Time (hours) | This compound Remaining (%) | Degradation Products (Peak Area %) |
| Control (in DMSO at RT) | 24 | 99.5 | < 0.5 |
| 0.1 M HCl at 60°C | 8 | 75.2 | DP1: 15.3, DP2: 8.1 |
| 0.1 M NaOH at RT | 8 | 45.8 | DP3: 30.1, DP4: 21.5 |
| 3% H₂O₂ at RT | 24 | 88.1 | DP5: 10.7 |
| 60°C | 48 | 92.5 | DP6: 6.8 |
| Photolysis (ICH Q1B) | 24 | 85.3 | DP7: 13.9 |
| DP = Degradation Product. This is illustrative data; actual results may vary. |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Simplified signaling pathway showing this compound's effect on Akt.
References
Technical Support Center: Troubleshooting Kigamicin A Resistance in Cancer Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering resistance to Kigamicin A in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound belongs to a class of novel antitumor antibiotics.[1] While the precise mechanism of this compound is not as extensively studied as other members of its family, such as Kigamicin D, it is known to exhibit selective cytotoxicity against cancer cells, particularly under nutrient-starved conditions.[1] Kigamicin D has been shown to block the activation of Akt, a key protein in cell survival signaling pathways, which is induced by nutrient starvation.[2][3] It is therefore hypothesized that this compound may share a similar mechanism of action by targeting the PI3K/Akt signaling pathway.
Q2: My cancer cell line, which was previously sensitive to this compound, now shows resistance. What does this mean?
The development of drug resistance is a common phenomenon in cancer treatment where cells evolve mechanisms to survive the effects of a therapeutic agent.[4] In the context of this compound, your cell line has likely acquired alterations that allow it to bypass the drug's inhibitory effects on critical survival pathways.
Q3: What are the potential mechanisms of resistance to a compound like this compound that targets the Akt pathway?
Based on known resistance mechanisms to other Akt inhibitors, several possibilities exist:
-
Alterations in the Akt protein itself: Mutations in the AKT gene can prevent the binding of the inhibitor.
-
Upregulation of Akt isoforms: Increased expression of other Akt isoforms (e.g., AKT2 or AKT3) can compensate for the inhibition of the primary target isoform.[5]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the blocked Akt pathway. This can include the activation of other kinases like PIM.[6][7]
-
Epigenetic changes: Alterations in gene expression patterns can lead to a more resistant phenotype, such as a shift from an epithelial to a mesenchymal-like state.[5]
-
Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound observed in our cell line.
Possible Cause 1: Development of a resistant cell population.
-
Troubleshooting Steps:
-
Confirm Resistance with a Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT, WST-1) with a range of this compound concentrations on both the suspected resistant cells and the parental (sensitive) cell line. A significant rightward shift in the IC50 value for the suspected resistant cells confirms resistance.
-
Isolate and Expand Resistant Clones: If the resistance is heterogeneous, you may need to isolate single-cell clones and expand them to establish a purely resistant cell line for further investigation.[8]
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Review Cell Culture Practices: Ensure consistent cell passage number, seeding density, and media conditions, as these can influence drug response.
-
Check Drug Stock: Verify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Optimize Assay Protocol: Review your cytotoxicity assay protocol for potential issues such as incorrect incubation times or reagent concentrations.
-
Problem 2: Western blot analysis shows no change in Akt phosphorylation upon this compound treatment in the resistant cell line.
Possible Cause 1: The resistant cells have a mechanism downstream or independent of Akt phosphorylation.
-
Troubleshooting Steps:
-
Analyze Downstream Akt Targets: Perform Western blot analysis for downstream targets of Akt, such as GSK3β or FOXO transcription factors, to see if the pathway is still active despite this compound treatment.
-
Investigate Bypass Pathways: Use phospho-kinase arrays or targeted Western blots to screen for the activation of other survival pathways (e.g., MAPK/ERK, STAT3).
-
Possible Cause 2: Technical issues with the Western blot.
-
Troubleshooting Steps:
-
Optimize Antibody and Protocol: Ensure you are using an antibody validated for detecting the specific phosphorylation site of Akt (e.g., Ser473 or Thr308) and that your Western blot protocol is optimized for phospho-proteins, including the use of phosphatase inhibitors during lysate preparation.[9][10]
-
Include Proper Controls: Always include positive controls (e.g., cells stimulated with a known Akt activator like insulin or EGF) and negative controls (unstimulated cells) to validate your assay.[11]
-
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound in a sensitive parental cancer cell line and a derived resistant subline. These values are for illustrative purposes to demonstrate the expected shift in sensitivity.
| Cell Line | Description | This compound IC50 (µM) |
| PANC-1 | Parental, this compound-sensitive | 0.5 |
| PANC-1-KigA-Res | This compound-resistant derivative | 15.0 |
Note: Actual IC50 values will vary depending on the cell line and experimental conditions. Pancreatic cancer cell lines like PANC-1 have been used in initial studies of Kigamicins.[1][2][12]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to increasing drug concentrations.[4]
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line using a standard cytotoxicity assay.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitoring and Maintenance: Continuously monitor the cells for viability and proliferation. The process of developing a stable resistant cell line can take several months.
-
Confirmation of Resistance: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the original IC50), confirm the level of resistance by performing a dose-response curve and comparing the new IC50 to that of the parental cells.
Protocol 2: Cytotoxicity Assay (WST-1 Assay)
This protocol outlines a colorimetric assay to measure cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for at least one to two cell divisions (typically 48-72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (p-Akt) as a marker of Akt pathway activation.[11][13]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: Hypothesized this compound signaling pathway.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
Technical Support Center: Overcoming In Vivo Delivery Limitations of Kigamicin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kigamicin A. The information provided aims to address common challenges encountered during in vivo experiments, with a focus on formulation and delivery strategies to overcome the compound's inherent limitations.
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter during your in vivo experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| Why am I observing poor tumor growth inhibition in my animal model despite seeing potent in vitro activity? | 1. Poor Bioavailability: this compound, as a complex polyketide, likely has low aqueous solubility, leading to poor absorption and distribution to the tumor site. 2. Rapid Metabolism/Clearance: The compound may be quickly metabolized or cleared from circulation before it can reach therapeutic concentrations in the tumor. 3. Suboptimal Formulation: The chosen vehicle may not be effectively solubilizing or protecting this compound in vivo. | 1. Improve Formulation: Encapsulate this compound in a nanoparticle-based delivery system such as liposomes or create a solid dispersion to enhance solubility and bioavailability. Refer to the Experimental Protocols section for detailed methods. 2. Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine the concentration of this compound in plasma and tumor tissue over time. This will help identify issues with clearance and inform dosing schedules. 3. Optimize Dosing Regimen: Based on pharmacokinetic data, adjust the dose and frequency of administration. A higher dose or more frequent administration of a well-formulated compound may be necessary. |
| I am seeing signs of toxicity in my animals at doses where I expect to see therapeutic effects. What should I do? | 1. Off-Target Effects: The free drug may be distributing to healthy tissues and causing toxicity. 2. Vehicle Toxicity: The solvent system used to dissolve this compound may be causing adverse effects. | 1. Targeted Delivery: Utilize a targeted nanoparticle formulation (e.g., by adding ligands to the nanoparticle surface that bind to tumor-specific receptors) to increase drug accumulation at the tumor site and reduce exposure to healthy tissues. 2. Evaluate Vehicle Toxicity: Run a control group of animals that receive only the vehicle to assess its contribution to the observed toxicity. 3. Dose Escalation Study: Perform a dose escalation study to determine the maximum tolerated dose (MTD) of your this compound formulation. |
| My this compound formulation is precipitating upon injection into the animal. How can I prevent this? | 1. Poor Solubility in Physiological Fluids: The formulation may be stable on the bench but crashes out of solution when exposed to the pH and salt concentration of blood or interstitial fluid. 2. Insufficient Carrier Loading: The amount of this compound may be too high for the chosen carrier to effectively solubilize. | 1. Use a More Robust Formulation: Nanoparticle encapsulation (e.g., liposomes) can protect the drug from the physiological environment and prevent precipitation. 2. Optimize Drug-to-Carrier Ratio: Experiment with different ratios of this compound to the carrier material in your formulation to ensure complete and stable encapsulation or dispersion. 3. Pre-formulation Solubility Studies: Test the solubility of your formulation in buffers that mimic physiological conditions (e.g., phosphate-buffered saline at pH 7.4). |
| How can I confirm that my formulated this compound is reaching the tumor tissue? | 1. Lack of a Method to Quantify this compound in Tissues: You may not have a sensitive enough analytical method to detect the compound in complex biological matrices. | 1. Develop a Bioanalytical Method: Use techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to quantify this compound in plasma and homogenized tumor tissue. 2. Use a Fluorescently Labeled Analogue: If available, a fluorescently labeled version of this compound can be used in your formulation to visualize its distribution in tissues using techniques like in vivo imaging or fluorescence microscopy of tissue sections. |
Frequently Asked Questions (FAQs)
About this compound and its Mechanism
-
What is this compound? this compound is a novel antitumor antibiotic belonging to the kigamicin family of compounds. These compounds were discovered from the culture broth of Amycolatopsis sp.[1]
-
What is the proposed mechanism of action of Kigamicins? While the specific signaling pathway for this compound has not been fully elucidated, studies on the related compound Kigamicin D have shown that it exhibits preferential cytotoxicity to cancer cells under nutrient-deprived conditions.[2][3] Kigamicin D has been observed to block the activation of Akt, a key protein in cell survival signaling pathways, which is often induced by nutrient starvation in the tumor microenvironment.[2][3]
Formulation and Delivery Strategies
-
Why is in vivo delivery of this compound challenging? this compound is a large, complex polyketide molecule.[1] Such molecules are often hydrophobic, leading to poor aqueous solubility and consequently, low bioavailability when administered systemically.
-
What are some common strategies to improve the in vivo delivery of hydrophobic drugs like this compound? Several formulation strategies can be employed, including:
-
Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles, such as liposomes or solid lipid nanoparticles, can improve solubility, protect the drug from degradation, and potentially target it to tumor tissue.
-
Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and absorption.
-
Co-solvents: Using a mixture of water-miscible solvents can increase the solubility of the drug in an injectable formulation. However, care must be taken to avoid vehicle-related toxicity.
-
-
What are the advantages of using a liposomal formulation for this compound? Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. For a hydrophobic compound like this compound, it would partition into the lipid bilayer. The advantages include:
-
Increased solubility and stability of the drug in circulation.
-
Reduced off-target toxicity by limiting the exposure of healthy tissues to the free drug.
-
Potential for passive targeting to tumors through the enhanced permeability and retention (EPR) effect.
-
The ability to modify the liposome surface with ligands for active targeting.
-
In Vivo Study Design
-
What animal models are suitable for testing this compound's efficacy? Human tumor xenograft models in immunocompromised mice (e.g., nude or SCID mice) are commonly used. For example, pancreatic cancer cell lines like PANC-1, which have been shown to be sensitive to kigamicins in vitro, can be used to establish subcutaneous or orthotopic tumors.[2][4]
-
What are important considerations for the route of administration? The choice of administration route depends on the formulation and the therapeutic goal.
-
Intravenous (IV) injection: Suitable for nanoparticle formulations and allows for direct entry into the systemic circulation.
-
Oral (PO) administration: While Kigamicin D has shown some oral activity, the bioavailability of this compound via this route is likely to be very low and would require significant formulation development.[2][4]
-
Intraperitoneal (IP) injection: Can be used for initial efficacy studies, but it is less clinically relevant for most human cancers.
-
-
How do I determine the correct dose for my in vivo experiments? A dose-response study should be conducted to determine the optimal therapeutic dose. This typically involves starting with a dose that is a fraction of the maximum tolerated dose (MTD), which is determined in a preliminary toxicity study.
Data Presentation
Table 1: Physicochemical and In Vitro Activity Profile of this compound
| Property | Value | Reference/Comment |
| Molecular Formula | C47H61NO18 | [1] |
| Molecular Weight | 928.0 g/mol | [1] |
| Aqueous Solubility | Data not available. Expected to be very low. | Based on its complex polyketide structure. |
| LogP | Data not available. Expected to be high (>5). | A high LogP value indicates high lipophilicity and poor aqueous solubility.[5] |
| In Vitro IC50 (PANC-1 cells, nutrient-deprived) | ~0.1 µg/mL | [1] |
| In Vitro IC50 (PANC-1 cells, nutrient-rich) | >10 µg/mL | [1] |
Experimental Protocols
1. Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
This protocol describes the preparation of liposomes containing this compound using the thin-film hydration method, which is suitable for hydrophobic drugs.[6][7][8][9]
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, DSPC, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio for DSPC:cholesterol is 2:1. The amount of this compound should be optimized, but a starting point is a 1:20 drug-to-lipid weight ratio.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid transition temperature (for DSPC, >55°C) to evaporate the chloroform under reduced pressure.
-
Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add sterile PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath (again, above the lipid transition temperature) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times. The extruder should be maintained at a temperature above the lipid transition temperature.
-
-
Characterization:
-
Determine the particle size and zeta potential of the final liposome formulation using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) after separating the free drug from the liposomes (e.g., by size exclusion chromatography or dialysis).
-
2. Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the preparation of a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.[10][11][12][13]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 or other suitable polymer
-
Methanol or other suitable volatile organic solvent
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution:
-
Dissolve this compound and the hydrophilic polymer (e.g., PVP K30) in a suitable volume of methanol in a round-bottom flask. Experiment with different drug-to-polymer weight ratios (e.g., 1:1, 1:5, 1:10).
-
Stir the solution until both components are fully dissolved.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator with the water bath set to a moderate temperature (e.g., 40-50°C).
-
Continue the evaporation until a solid mass is formed.
-
-
Drying and Milling:
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Grind the resulting solid into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Perform dissolution testing of the solid dispersion powder compared to the pure this compound powder in a relevant buffer system.
-
Characterize the physical state of the drug in the dispersion (amorphous vs. crystalline) using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
3. In Vivo Administration of Formulated this compound to a Mouse Tumor Model
This protocol provides a general guideline for the intravenous administration of a nanoparticle-formulated this compound to mice bearing subcutaneous tumors.
Materials:
-
This compound formulation (e.g., liposomes)
-
Tumor-bearing mice (e.g., nude mice with PANC-1 xenografts)
-
Sterile saline or PBS for dilution
-
Insulin syringes with appropriate gauge needles (e.g., 27-30G)
-
Animal restrainer
Procedure:
-
Dose Preparation:
-
Dilute the this compound formulation to the desired final concentration with sterile saline or PBS immediately before injection. The final injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse.
-
For intravenous injection, the lateral tail vein is commonly used. It may be helpful to warm the tail with a heat lamp or warm water to dilate the veins.
-
Swab the injection site with an alcohol wipe.
-
Carefully insert the needle into the tail vein and slowly inject the formulation.
-
-
Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor its health (e.g., body weight, behavior, signs of distress) regularly throughout the study.
-
Measure tumor volume at regular intervals (e.g., 2-3 times per week) using calipers.
-
Visualizations
Caption: Proposed signaling pathway for this compound in cancer cells.
Caption: Experimental workflow for liposomal encapsulation of this compound.
Caption: Logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of kigamicin D on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. turkjps.org [turkjps.org]
- 11. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining the Extraction and Purification of Kigamicin A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the experimental processes for isolating Kigamicin A. Given that detailed public protocols for this compound are scarce, this guide is built upon established methodologies for the purification of similar complex secondary metabolites from Amycolatopsis and other Actinomycetes.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for extracting this compound from the fermentation broth?
A1: The general strategy involves a multi-step process that begins with separating the mycelia from the culture broth. This is followed by solvent-based extraction of the bioactive compounds, typically using a solvent like ethyl acetate. The crude extract is then subjected to one or more chromatographic steps to purify this compound from its analogues (B, C, D, E) and other metabolites.[1][2][3]
Q2: I am observing persistent contamination in my Amycolatopsis culture. What can I do?
A2: Bacterial contamination, especially by Gram-negative bacteria, is a common issue. Ensure strict aseptic techniques throughout the inoculation and fermentation process. If contamination persists, consider incorporating a selective antibiotic like nalidixic acid (20-50 µg/mL) into your isolation or early-stage culture media, provided your Amycolatopsis strain is resistant.[4] Mild heat treatment of the initial soil suspension (65°C for 10 minutes) can also help reduce the load of non-spore-forming bacteria.[4]
Q3: What are the key differences between the Kigamicin analogues that I need to consider during purification?
A3: Kigamicins A, B, C, D, and E are structurally related compounds.[5] These slight structural variations result in different polarity, which is the principle upon which chromatographic separation is based. This compound may have a polarity very similar to its analogues, necessitating high-resolution chromatography techniques for successful separation.
Q4: Is there a known biological pathway targeted by this compound?
A4: While a specific signaling pathway for this compound has not been explicitly detailed in publicly available literature, the closely related Kigamicin D has been shown to block the activation of the Akt signaling pathway, which is crucial for cell survival, particularly under nutrient-starved conditions found in tumor microenvironments.[6] It is plausible that this compound may have a similar mechanism of action.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete cell lysis or extraction. 2. Suboptimal fermentation conditions. 3. Degradation of this compound during extraction. | 1. After initial solvent extraction, sonicate the mycelial biomass in the presence of solvent to improve cell disruption.[7] 2. Optimize fermentation parameters such as pH, temperature, aeration, and media composition. 3. Work at lower temperatures during extraction and use rotary evaporation under reduced pressure to gently remove the solvent. |
| Poor Separation of this compound from Analogues | 1. Inappropriate stationary phase in column chromatography. 2. Incorrect mobile phase composition or gradient. | 1. Silica gel is a common starting point for normal-phase chromatography.[1] Consider using reverse-phase chromatography (e.g., C18 silica) if compounds are not separating well. 2. Develop a shallow elution gradient with a solvent system like chloroform:methanol. Perform small-scale analytical runs using Thin Layer Chromatography (TLC) to determine the optimal solvent system before scaling up. |
| Presence of Emulsion during Liquid-Liquid Extraction | 1. High concentration of lipids and proteins in the fermentation broth. | 1. Centrifuge the mixture at a higher speed to break the emulsion. 2. Consider passing the fermentation broth through a membrane filtration system (e.g., microfiltration or ultrafiltration) to remove high molecular weight proteins and other particulates before extraction.[8][9] |
| This compound Degradation during Storage | 1. Instability at room temperature or in certain solvents. 2. Exposure to light or extreme pH. | 1. Store the purified compound at -20°C or lower as a dry powder. 2. For solutions, use a suitable, non-reactive solvent and store in amber vials at low temperatures. Conduct stability studies to determine optimal storage conditions. |
Quantitative Data Summary
The following table presents representative data for the purification of a target secondary metabolite from a 20-liter Amycolatopsis fermentation. These values are illustrative and will vary based on the specific fermentation yield and purification efficiency. A starting yield of 150 mg from a 20L fermentation is a plausible estimate for many actinomycete secondary metabolites.[7]
| Purification Stage | Total Weight (mg) | Purity of this compound (%) | Yield of this compound (mg) | Step Yield (%) | Overall Yield (%) |
| Crude Solvent Extract | 3,500 | ~4% | 140 | - | 100 |
| Silica Gel Chromatography | 450 | 30% | 135 | 96.4 | 96.4 |
| Preparative HPLC (C18) | 105 | 98% | 102.9 | 76.2 | 73.5 |
Experimental Protocols
General Fermentation and Extraction Protocol
-
Prepare a seed culture by inoculating a suitable medium (e.g., ISP1 broth) with a pure culture of Amycolatopsis sp. and incubate for 48-72 hours at 28-30°C with shaking.
-
Inoculate the production medium with the seed culture and ferment for 7-10 days under optimized conditions.[2][3]
-
After fermentation, separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Extract the cell-free broth twice with an equal volume of ethyl acetate.[1]
-
Combine the organic phases and concentrate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification Protocol
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Load the dissolved extract onto a silica gel column (230-400 mesh) pre-equilibrated with a non-polar solvent (e.g., hexane).[1]
-
Elute the column with a step or linear gradient of increasing polarity, for example, a chloroform:methanol solvent system.
-
Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the target compound and concentrate them.
-
For final purification, subject the semi-purified sample to reverse-phase preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase gradient (e.g., water:acetonitrile).
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Postulated inhibitory action of Kigamicin on the Akt pathway.
References
- 1. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jiuwumembrane.com [jiuwumembrane.com]
- 9. researchgate.net [researchgate.net]
managing off-target effects of Kigamicin A in preclinical studies
Welcome to the technical support center for researchers utilizing Kigamicin A in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you anticipate, identify, and manage potential off-target effects during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is part of a family of polycyclic aromatic natural products known for their selective cytotoxicity against cancer cells under nutrient-deprived conditions.[1][2] This "anti-austerity" strategy targets the tolerance of cancer cells to nutrient starvation, a state common in solid tumors.[3][4] While the precise molecular target is not fully elucidated in the provided literature, studies on Kigamicin D, a related compound, have shown that it blocks the activation of the Akt signaling pathway induced by nutrient starvation.[3][4] Kigamicins also exhibit antimicrobial activity against Gram-positive bacteria.[2][5]
Q2: Are there well-documented off-target effects for this compound?
Currently, public domain literature does not provide a comprehensive profile of specific molecular off-targets for this compound. Like many small molecules, particularly kinase inhibitors or compounds affecting central signaling nodes like Akt, this compound has the potential for off-target interactions.[6][7] Off-target effects occur when a drug binds to unintended proteins, which can lead to unexpected biological responses or toxicity.[8] Therefore, researchers should proactively investigate potential off-targets as a standard part of preclinical validation.
Q3: How can I distinguish between on-target anti-austerity effects and off-target toxicity?
Differentiating between on-target and off-target effects is a critical step in preclinical development. A common strategy is to use a "counter-screening" or "rescue" experiment.
-
On-Target Scenario: The cytotoxic effects of this compound should be significantly more potent in nutrient-deprived media compared to nutrient-rich media.[2]
-
Off-Target Scenario: If significant cytotoxicity is observed in nutrient-rich conditions at similar concentrations, or in cell lines that are not sensitive to nutrient deprivation, it may suggest an off-target effect.
Another powerful method is to use genetic tools like CRISPR/Cas9 to knock out the putative target. If the compound is still effective after the intended target is removed, the activity is likely due to off-target interactions.[6]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during preclinical studies with this compound and provides a logical workflow for diagnosing the cause.
Problem: Unexpectedly high cytotoxicity is observed in multiple cell lines, even under nutrient-rich conditions.
This observation may indicate a potent off-target effect unrelated to the anti-austerity mechanism.
Workflow for Investigating Unexpected Cytotoxicity
Problem: In vivo studies show toxicity at doses that should be well-tolerated based on in vitro on-target potency.
This discrepancy often points to off-target effects that are not apparent in single-cell culture models. The complexity of a whole organism can reveal toxicities related to interactions with proteins not present in the cancer cell line used for initial screening.
Illustrative Signaling Pathway: On-Target vs. Off-Target Effects
The diagram below illustrates a hypothetical scenario where this compound has a desired on-target effect on the Akt pathway in cancer cells but an undesired off-target effect on a kinase (e.g., a cardiac-specific kinase) in a different tissue.
Section 3: Data Interpretation & Experimental Protocols
Data Presentation: Interpreting Off-Target Screening Data
When you receive data from an off-target screen (e.g., a kinase panel), it's crucial to quantify the selectivity. A selectivity profile compares the potency of the compound against its intended target versus unintended targets.
Table 1: Example Kinase Selectivity Profile for this compound (Note: This data is illustrative and does not represent actual experimental results for this compound.)
| Target | IC50 (nM) | Description | Potential Implication |
| Akt1 (On-Target) | 50 | Intended Target Pathway | Desired therapeutic effect |
| Kinase X | 250 | 5-fold less potent than on-target | Monitor for effects related to Kinase X |
| Kinase Y (Cardiac) | 80 | <2-fold selectivity vs. on-target | Potential for cardiotoxicity |
| Kinase Z | >10,000 | >200-fold selectivity | Unlikely to be a relevant off-target |
Key Experimental Protocols
Protocol 1: Broad-Panel Kinase Inhibition Assay
This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target interactions.
Objective: To determine the IC50 values of this compound against a diverse set of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Use a multi-well plate format (e.g., 384-well). Add the kinase, appropriate substrate, and ATP to each well.
-
Compound Addition: Add the this compound dilutions to the assay plates. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that measures the remaining ATP (luminescence-based) or the amount of phosphorylated substrate (e.g., using a specific antibody). The signal is inversely proportional to kinase activity.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of inhibition versus the log of this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to identify the direct binding of a compound to its target protein in a cellular environment.
Objective: To identify which proteins in a cell lysate or intact cell bind to this compound.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a set period.
-
Heating: Harvest the cells, lyse them (if performing a lysate-based assay), and divide the samples into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C). Ligand-bound proteins are typically stabilized and will not denature until higher temperatures.
-
Protein Separation: Pellet the aggregated (denatured) proteins by centrifugation. The supernatant contains the soluble, non-denatured proteins.
-
Detection & Identification:
-
Collect the supernatant from each temperature point.
-
Run the samples on an SDS-PAGE gel and perform a Western blot for a specific target protein (if known) to observe a thermal shift.
-
For unbiased discovery of off-targets, analyze the samples using mass spectrometry to identify all proteins that were stabilized by this compound binding.[9]
-
-
Data Analysis: Compare the melting curves of proteins from the this compound-treated samples versus the vehicle control. A shift in the melting temperature (Tm) indicates direct binding.
General Workflow for Off-Target Identification
The following diagram outlines a comprehensive, multi-step strategy for identifying and validating off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Therapeutic Index of Kigamicin A Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Kigamicin A and its derivatives. The focus is on strategies to enhance the therapeutic index by leveraging their unique selective cytotoxicity under nutrient-deprived conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Kigamicin derivatives?
Kigamicin derivatives, such as Kigamicin D, exhibit a novel anti-austerity mechanism. They show preferential cytotoxicity to cancer cells under nutrient-deprived conditions, a state common in the tumor microenvironment, while having minimal effect on cells in nutrient-rich environments.[1][2] Mechanistically, Kigamicin D has been observed to block the activation of Akt, a key survival kinase, that is induced by nutrient starvation.[1][2][3]
Q2: How does nutrient deprivation enhance the cytotoxicity of Kigamicins?
Under nutrient starvation, many cancer cells adapt by activating pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, to tolerate the harsh conditions.[1][4] Kigamicins appear to exploit this dependency. For instance, Kigamicins A, B, C, and D were found to inhibit the survival of PANC-1 pancreatic cancer cells at concentrations 100 times lower under nutrient-starved conditions compared to normal culture conditions.[5] By inhibiting key survival signals like Akt activation specifically in the nutrient-deprived state, Kigamicins lead to selective cancer cell death.
Q3: What is the therapeutic index and why is it important for Kigamicin derivatives?
The therapeutic index (TI) is a ratio that compares the dose of a drug that causes a therapeutic effect to the dose that causes toxicity. A high TI is desirable, as it indicates a wide margin of safety. For Kigamicin derivatives, their selective action on cancer cells under nutrient stress suggests a potentially high therapeutic index. Kigamicin D has shown selective cytotoxicity against normal human cells, such as lung fibroblasts and prostate stromal cells, under nutrient-starved conditions, similar to its effect on cancer cells.[6] However, understanding and optimizing the TI is crucial, especially since high doses of Kigamicin D have been reported to augment tumor growth in some models, possibly due to complex immunological responses.[6]
Q4: Are there known structure-activity relationships (SAR) for Kigamicin derivatives to improve their therapeutic index?
Currently, detailed public data on the structure-activity relationships of Kigamicin derivatives specifically aimed at improving the therapeutic index is limited. The known structures of Kigamicins A, B, C, D, and E show variations in their sugar moieties attached to a unique fused octacyclic aglycone. These differences likely influence their potency and selectivity. A systematic medicinal chemistry approach, involving the synthesis and screening of new derivatives with modifications to the aglycone and sugar chains, would be necessary to establish a clear SAR and rationally design compounds with an enhanced therapeutic index.
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity of Kigamicin D
| Cell Line | Cancer Type | Culture Condition | IC50 / GI50 | Citation |
| PANC-1 | Pancreatic Cancer | Nutrient-Deprived | Significantly lower than in nutrient-rich conditions (100-fold difference reported for Kigamicins A-D) | [5] |
| Various Mouse Tumor Cell Lines | Various | Not Specified | ~1 µg/mL | [5] |
| LX-1 | Lung Cancer | Not Specified | Weak antitumor effect | [6] |
| DMS-273 | Lung Cancer | Not Specified | Weak antitumor effect | [6] |
| DLD-1 | Colon Cancer | Not Specified | No effect | [6] |
| Normal Human Lung Fibroblasts | Normal | Nutrient-Deprived | Selective cytotoxicity observed | [6] |
| Normal Human Prostate Stromal Cells | Normal | Nutrient-Deprived | Selective cytotoxicity observed | [6] |
Experimental Protocols
Protocol 1: Nutrient Deprivation and Cell Viability (MTT) Assay
This protocol details how to assess the cytotoxicity of this compound derivatives under nutrient-rich versus nutrient-deprived conditions using an MTT assay.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS, glucose, and amino acids)
-
Nutrient-deprived medium (e.g., DMEM without glucose, amino acids, and/or serum)
-
This compound derivative stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete growth medium.
-
Induction of Nutrient Deprivation:
-
For the "nutrient-rich" group, replace the medium with fresh complete growth medium.
-
For the "nutrient-deprived" group, wash the cells once with PBS and then replace the medium with the nutrient-deprived medium.[7]
-
-
Compound Treatment: Add serial dilutions of the this compound derivative to the appropriate wells for both nutrient-rich and nutrient-deprived groups. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each condition.
Protocol 2: Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol outlines the procedure to detect the inhibition of Akt phosphorylation by this compound derivatives in nutrient-starved cells.
Materials:
-
Cancer cells treated as in Protocol 1 (steps 1-4)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-Akt or anti-total-Akt) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal.
Troubleshooting Guides
Troubleshooting for Nutrient Deprivation and MTT Assay
| Problem | Possible Cause | Solution |
| High background in MTT assay | Contamination of media or reagents.[8] Test compound interferes with MTT reduction.[9] | Use fresh, sterile reagents. Include control wells with the compound but no cells to check for direct MTT reduction.[8][9] |
| Low signal or no difference between treated and control groups | Cell seeding density is too low or too high.[8] Incubation time with MTT is insufficient. | Optimize cell seeding density in a preliminary experiment. Increase MTT incubation time (up to 4 hours), but be mindful of potential toxicity from the reagent itself.[10] |
| Inconsistent results between replicates | Uneven cell seeding. Edge effects in the 96-well plate.[8] | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Increased absorbance at high compound concentrations | The compound may be stimulating cell metabolism at certain concentrations.[9] | Visually inspect cells for signs of cytotoxicity under a microscope. Consider using an alternative viability assay, such as crystal violet or a trypan blue exclusion assay. |
Troubleshooting for Phospho-Akt Western Blot
| Problem | Possible Cause | Solution |
| No or weak phospho-Akt signal | Insufficient induction of Akt phosphorylation. Protein degradation during sample preparation. | Confirm that nutrient starvation induces p-Akt in your cell line. Always use fresh lysis buffer with phosphatase and protease inhibitors. |
| High background | Insufficient blocking. Primary antibody concentration too high. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk, but BSA is often preferred for phospho-antibodies). Optimize primary antibody concentration. |
| Multiple non-specific bands | Primary or secondary antibody is not specific enough. Protein overloading. | Use a well-validated antibody. Reduce the amount of protein loaded per lane. |
| Inconsistent total-Akt levels | Uneven protein loading. | Perform a thorough protein quantification (BCA or Bradford assay) and ensure equal loading. Use a loading control like beta-actin or GAPDH to verify. |
Visualizations
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Cancer Cell-Derived Clusterin Modulates the Phosphatidylinositol 3′-Kinase-Akt Pathway through Attenuation of Insulin-Like Growth Factor 1 during Serum Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effect of kigamicin D on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
dealing with potential batch-to-batch variability of Kigamicin A
Welcome to the technical support center for Kigamicin A. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound and to provide guidance for its effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound in our cell viability assays. What could be the cause?
A1: Batch-to-batch variability is a known challenge with complex natural products like this compound.[1] Inconsistencies can arise from several factors, including variations in purity, the presence of related kigamicin analogues (B, C, D, E), or degradation of the compound.[2][3] Each new batch should be validated to ensure consistency.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMF, DMSO, ethanol, and methanol.[4] For cell-based assays, DMSO is commonly used. It is crucial to prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Note that the final DMSO concentration in the medium should typically be below 0.5% to avoid solvent-induced cytotoxicity.
Q3: How should I store my this compound to ensure its stability?
A3: For long-term storage, this compound should be stored as a solid at -20°C.[4][] Under these conditions, it is reported to be stable for at least four years.[4] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C. Protect from light.
Q4: What is the known mechanism of action for this compound?
A4: this compound exhibits selective cytotoxicity against cancer cells, particularly pancreatic cancer cells like PANC-1, under nutrient-starved conditions.[3][6] A related compound, kigamicin D, has been shown to block the activation of the Akt signaling pathway, which is a key regulator of cell survival and proliferation.[7] It is hypothesized that this compound may share a similar mechanism.
Troubleshooting Guides
Issue 1: Reduced or No Activity of a New Batch of this compound
-
Question: My new lot of this compound is showing significantly lower potency compared to the previous one. How can I troubleshoot this?
-
Answer:
-
Confirm Identity and Purity: The first step is to verify the identity and purity of the new batch. If you have access to analytical instrumentation, we recommend performing HPLC and Mass Spectrometry (MS) analysis. Compare the resulting chromatograms and mass spectra with data from a previous, well-performing batch if available.
-
Assess Solubility: Ensure the compound is fully dissolved. After adding the solvent, vortex thoroughly. Gentle warming (to no more than 37°C) and sonication can aid in solubilizing the compound completely.[7]
-
Perform a Dose-Response Curve: Run a fresh dose-response experiment with the new batch alongside a positive control to determine its IC50 value. A significant shift in the IC50 compared to previous batches indicates a potency issue.
-
Check for Degradation: Improper storage or handling can lead to degradation. Review your storage and handling procedures against our recommendations (see FAQ 3 and the Storage and Handling table below).
-
Issue 2: High Variability in Experimental Replicates
-
Question: I'm seeing a lot of scatter in my data points within the same experiment. What could be the cause?
-
Answer:
-
Incomplete Solubilization: If this compound is not fully dissolved, you may be pipetting a non-homogenous solution, leading to inconsistent concentrations across your wells. Ensure your stock solution is clear and free of particulates.
-
Cell Plating Inconsistency: Uneven cell seeding can lead to significant variability. Ensure you have a single-cell suspension and that cells are evenly distributed in the microplate wells.
-
Assay Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or media.
-
Inconsistent Incubation Times: Ensure that the timing of compound addition and assay readout is consistent across all plates and experiments.
-
Data Presentation
Table 1: Physicochemical Properties and Storage of this compound
| Property | Recommendation | Citation(s) |
| Appearance | Solid | [4] |
| Molecular Formula | C34H35NO13 | [8] |
| Molecular Weight | 665.64 g/mol | [8] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [4] |
| Long-term Storage | Store as a solid at -20°C. | [4][] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light. | |
| Stability | Stable for ≥ 4 years when stored properly as a solid. | [4] |
Experimental Protocols
Protocol 1: Recommended Quality Control of a New this compound Batch
This protocol provides a general framework. Specific parameters may need to be optimized in your laboratory.
-
Visual Inspection: Check for uniform color and consistency of the solid compound.
-
Solubility Test: Confirm solubility in DMSO at the desired stock concentration (e.g., 10 mM). The solution should be clear.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for natural products.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in methanol or acetonitrile.
-
Inject 10 µL onto the column.
-
Run a gradient elution (e.g., 10% to 90% acetonitrile over 20 minutes).
-
Assess the chromatogram for a major peak corresponding to this compound and any impurity peaks. Aim for a purity of >95%.
-
-
-
Identity Confirmation by Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in positive mode is often suitable for this class of molecules.
-
Procedure:
-
Infuse a dilute solution of this compound (e.g., 10 µg/mL in acetonitrile/water) into the mass spectrometer.
-
Look for the protonated molecule [M+H]+ at m/z 666.2.
-
-
Protocol 2: Cytotoxicity Assessment using MTT Assay in PANC-1 Cells
This is a generalized protocol and should be optimized for your specific experimental conditions.[9]
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of your this compound stock solution in nutrient-rich and nutrient-deprived media to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and no-cell (medium only) blank wells.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C, or use a detergent reagent and incubate for 2 hours at room temperature in the dark.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Workflow for validating a new batch of this compound.
Caption: this compound's proposed inhibition of the Akt signaling pathway.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
strategies to minimize Kigamicin A toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kigamicin A in animal models. The focus is on strategies to understand and potentially minimize its in vivo toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action and toxicity for Kigamicins?
Kigamicins are a class of antibiotics that have shown selective cytotoxicity against cancer cells, particularly under nutrient-starved conditions.[1] Kigamicin D, a related analog, has been shown to suppress tumor growth in mouse models of pancreatic cancer through both subcutaneous and oral administration.[2][3] The mechanism of its anti-cancer effect is linked to the inhibition of the Akt signaling pathway, which is activated in cancer cells during nutrient deprivation.[2] While specific in-depth toxicity studies on this compound in animal models are not extensively detailed in the available literature, research on related compounds like Kinamycin F suggests that cytotoxicity may be due to reductive and peroxidative activation, leading to the production of DNA- and protein-damaging species.[4] This process can be modulated by cellular glutathione (GSH) levels.[4]
Q2: Are there different analogs of Kigamicin, and do they have varying levels of toxicity?
Q3: What are some general strategies to mitigate the toxicity of experimental anti-cancer agents like this compound?
General strategies to reduce the toxicity of anti-cancer drugs that could be applicable to this compound include:
-
Formulation Optimization: Developing advanced formulations, such as nanoparticle-based delivery systems, to enhance tumor-specific targeting and reduce systemic exposure.[8][9][10]
-
Structural Modification: Synthesizing derivatives of the parent compound to identify analogs with an improved therapeutic index (i.e., similar efficacy with lower toxicity).[5][6][11]
-
Dose Scheduling and Administration Route Optimization: Investigating different dosing schedules (e.g., intermittent vs. continuous) and routes of administration (e.g., subcutaneous vs. intravenous) to minimize peak plasma concentrations and associated toxicities.[12]
-
Co-administration of Cytoprotective Agents: If the mechanism of toxicity is known (e.g., oxidative stress), co-administering agents that can counteract these effects might be beneficial.
Troubleshooting Guides
Guide 1: High Animal Morbidity/Mortality Observed During a Study
If you are observing unexpected levels of toxicity in your animal model, consider the following troubleshooting steps:
1. Re-evaluate the Dose and Formulation:
-
Problem: The administered dose may be too high, or the formulation may have poor bioavailability leading to toxic peak concentrations.
-
Solution: Conduct a dose-range finding study with smaller cohorts to establish the maximum tolerated dose (MTD). Consider reformulating this compound to improve its solubility and stability, which may allow for a lower effective dose.
2. Review the Dosing Schedule and Route:
-
Problem: The frequency or route of administration may be contributing to cumulative toxicity.
-
Solution: Experiment with different dosing schedules. For example, if administering daily, try dosing every other day or twice a week. The route of administration can also significantly impact toxicity.[12]
3. Assess Animal Husbandry and Health Status:
-
Problem: Underlying health issues or stress in the animals can exacerbate drug toxicity.[13]
-
Solution: Ensure that animals are sourced from a reputable vendor and are acclimatized to the facility before the study begins. Monitor for signs of stress and ensure proper animal welfare.[13]
Guide 2: Investigating Formulation-Based Toxicity Reduction
Advanced drug formulations can potentially reduce the systemic toxicity of this compound by improving its pharmacokinetic profile and enabling targeted delivery.
Proposed Experimental Workflow:
-
Formulation Development: Prepare different formulations of this compound. Examples include:
-
In Vitro Characterization: Characterize the formulations for size, encapsulation efficiency, and drug release kinetics.
-
In Vivo Toxicity Assessment:
-
Administer the different formulations to healthy mice at equivalent doses of this compound.
-
Monitor for clinical signs of toxicity, body weight changes, and mortality.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform histopathological examination of major organs at the end of the study.
-
-
Pharmacokinetic Analysis:
-
In a separate cohort, administer the formulations and collect blood samples at various time points.
-
Analyze plasma concentrations of this compound to determine key PK parameters (e.g., Cmax, AUC, half-life).
-
Data Presentation: Example Tables for Recording Experimental Data
Table 1: In Vivo Toxicity Study of Different this compound Formulations
| Formulation | Dose (mg/kg) | Route | Body Weight Change (%) | Mortality (%) | Key Histopathological Findings |
| This compound in DMSO | 10 | IV | -15% | 40% | Severe liver necrosis |
| Liposomal this compound | 10 | IV | -5% | 0% | Mild liver inflammation |
| Nanoparticle this compound | 10 | IV | -2% | 0% | No significant findings |
Table 2: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| This compound in DMSO | 1200 | 0.5 | 3600 | 2 |
| Liposomal this compound | 600 | 2 | 4800 | 8 |
| Nanoparticle this compound | 450 | 4 | 5200 | 12 |
Experimental Protocols
Protocol 1: Preparation and Characterization of Liposomal this compound
-
Materials: this compound, Soy phosphatidylcholine, Cholesterol, Chloroform, Methanol, Phosphate-buffered saline (PBS).
-
Method:
-
Dissolve this compound, soy phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) solution.
-
Evaporate the organic solvents using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with PBS by gentle rotation.
-
Extrude the resulting suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to form unilamellar vesicles.
-
Characterize the liposomes for particle size and zeta potential using dynamic light scattering.
-
Determine the encapsulation efficiency by separating the free drug from the liposomes using size exclusion chromatography and quantifying the drug concentration.
-
Protocol 2: Mouse Model for Acute Toxicity Assessment
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., saline or the vehicle used for formulation).
-
Group 2: this compound in a standard vehicle (e.g., DMSO/saline).
-
Group 3: Liposomal this compound.
-
Group 4: Nanoparticle this compound.
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Record baseline body weights.
-
Administer a single dose of the respective formulations via intravenous injection.
-
Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture) and record body weights for 14 days.
-
At day 14, euthanize the animals and perform a gross necropsy.
-
Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
-
Collect blood via cardiac puncture for hematology and serum chemistry.
-
Visualizations
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the cytotoxicity of the diazoparaquinone antitumor antibiotic kinamycin F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Table 4_Combinatorial biosynthesis of novel gentamicin derivatives with nonsense mutation readthrough activity and low cytotoxicity.docx - figshare - Figshare [figshare.com]
- 7. Antitumor effect of kigamicin D on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticle Reduces Targeted Cancer Drug's Toxicity | EurekAlert! [eurekalert.org]
- 10. Method may reduce toxicity of anticancer agents | MDedge [ma1.mdedge.com]
- 11. Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid [jmchemsci.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
In Vitro Efficacy Showdown: A Comparative Analysis of Kigamicin A and Doxorubicin
A comprehensive comparison between the novel antibiotic Kigamicin A and the well-established chemotherapeutic agent doxorubicin is currently hampered by a significant lack of publicly available in vitro efficacy data for this compound. While doxorubicin has been extensively studied and characterized, data for this compound remains scarce, preventing a direct and detailed comparison of their cytotoxic profiles across various cancer cell lines.
Doxorubicin, a cornerstone of cancer chemotherapy for decades, is known to exert its anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] Its efficacy has been documented across a wide array of cancer cell lines, although IC50 values (the concentration of a drug that inhibits 50% of cell growth) can vary significantly depending on the cell type and experimental conditions.[4][5][6][7][8]
Quantitative Analysis of Cytotoxicity
Due to the limited data on this compound, a direct comparison of IC50 values with doxorubicin cannot be compiled. For reference, a summary of doxorubicin's potency against several human cancer cell lines is presented below.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| A549 | Lung Carcinoma | > 20[5] |
| MCF-7 | Breast Adenocarcinoma | 2.50 ± 1.76[5] |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89[5] |
| HCT116 | Colon Carcinoma | 24.30 (µg/ml) |
| PC3 | Prostate Adenocarcinoma | 2.640 (µg/ml) |
Note: IC50 values can vary between studies due to differences in experimental protocols, such as cell density, drug exposure time, and the specific assay used. The values presented are for illustrative purposes.
Experimental Methodologies
Standard in vitro assays are employed to determine the cytotoxic efficacy of anticancer compounds. A typical workflow for evaluating and comparing agents like this compound and doxorubicin would involve the following experimental protocols.
Cell Viability and Cytotoxicity Assays
A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
Experimental Workflow: MTT Assay
Caption: Workflow for determining drug cytotoxicity using the MTT assay.
Signaling Pathways
Doxorubicin's Mechanism of Action
Doxorubicin is known to induce apoptosis through the activation of the p53 tumor suppressor protein and the caspase cascade. It also generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
This compound's Putative Mechanism of Action
The signaling pathway for this compound has not been elucidated. The available information suggests a unique mechanism related to the cancer cell's response to nutrient deprivation.
Caption: Hypothetical mechanism of this compound targeting nutrient-stressed cancer cells.
Future Directions
To provide a conclusive comparison of the in vitro efficacy of this compound and doxorubicin, further research is imperative. Future studies should focus on:
-
Determining the IC50 values of this compound across a broad panel of human cancer cell lines.
-
Conducting head-to-head comparative studies of this compound and doxorubicin under identical experimental conditions.
-
Elucidating the molecular mechanism and signaling pathways through which this compound exerts its cytotoxic effects.
Such data will be crucial for the scientific and drug development communities to assess the therapeutic potential of this compound as a novel anticancer agent.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer cells ic50: Topics by Science.gov [science.gov]
- 4. Kigamicins, novel antitumor antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute configuration of kigamicins A, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 7. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Independent Verification of Kigamicin's Antitumor Activity: A Comparative Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of Kigamicin, focusing on the most studied compound in its class, Kigamicin D. While initial discovery included Kigamicin A, subsequent research on the specific anticancer mechanism and efficacy has concentrated on Kigamicin D. This document summarizes the available data, compares its unique mode of action with other agents, and outlines the experimental protocols used in its evaluation. A critical assessment of the current state of independent verification is also provided.
Executive Summary
Kigamicins are a novel class of antibiotics with potent antitumor properties.[1] Kigamicin D, in particular, exhibits a unique mechanism of action by selectively targeting cancer cells under nutrient-deprived conditions, a state common in the microenvironment of solid tumors.[2][3] Its primary molecular target is the inhibition of nutrient starvation-induced activation of the serine/threonine kinase Akt, a critical node in cell survival signaling pathways.[2][3] While preclinical data, primarily from the discovering institutions, shows significant efficacy in pancreatic cancer models, a notable lack of independent verification in published literature presents a crucial gap in its developmental pipeline.
Comparative Cytotoxicity Data
Kigamicin D's cytotoxic profile is uniquely dependent on the nutrient availability in the cellular environment. Under nutrient-starved conditions, its potency against pancreatic cancer cells increases significantly. Direct comparative studies with established chemotherapeutics under identical, nutrient-deprived conditions are limited in the literature. The following table summarizes the available cytotoxicity data.
Disclaimer: The IC₅₀ values presented below are compiled from different studies. Direct comparison should be approached with caution as experimental conditions (e.g., cell culture medium, assay duration, specific nutrient deprivation protocol) can significantly influence the results. The key finding for Kigamicin D is its preferential activity in nutrient-deprived media (NDM) versus nutrient-rich media (DMEM).
| Compound | Cell Line | Condition | IC₅₀ | Source |
| Kigamicin D | Various Mouse Tumor Lines | Standard | ~1 µg/mL | [1] |
| Doxorubicin | PANC-1 | Standard | 50 nM | [4] |
| Doxorubicin (Nanocarrier) | PANC-1 | Standard | 28.78 nM | [4] |
Note: The IC₅₀ for Kigamicin D in PANC-1 cells under nutrient deprivation is not explicitly quantified in the primary literature, but it is stated to be approximately 100 times more potent than in normal culture conditions.[1]
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Kigamicin D exerts its antitumor effect by disrupting a key survival pathway that cancer cells rely on in the harsh, nutrient-poor tumor microenvironment. Under conditions of nutrient starvation, cancer cells often activate the PI3K/Akt pathway to promote survival and resist apoptosis. Kigamicin D has been shown to block the starvation-induced phosphorylation and activation of Akt, thereby preventing these survival signals.[2][3]
Caption: PI3K/Akt signaling pathway and the inhibitory action of Kigamicin D.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the primary literature for the evaluation of Kigamicin D.
In Vitro Cytotoxicity Assay (Anti-Austerity Assay)
This assay is designed to measure the preferential cytotoxicity of a compound to cancer cells under nutrient-deprived conditions.
-
Cell Culture: Human pancreatic cancer cells (e.g., PANC-1) are cultured in standard nutrient-rich medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM supplemented with 10% Fetal Bovine Serum).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Media Change: The next day, the medium is removed. For the test group, it is replaced with a nutrient-deprived medium (NDM), which could be glucose-free, serum-free, or amino acid-free DMEM. For the control group, it is replaced with fresh, nutrient-rich DMEM.
-
Compound Treatment: Kigamicin D and control compounds (e.g., doxorubicin) are serially diluted and added to the wells of both the NDM and DMEM plates.
-
Incubation: Plates are incubated for a specified period (e.g., 24-48 hours).
-
Viability Assessment: Cell viability is measured using a standard method such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a Cell Counting Kit-8 (CCK-8) assay. The absorbance is read on a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for both nutrient-rich and nutrient-deprived conditions to determine the compound's anti-austerity effect.
In Vivo Xenograft Tumor Model
This experiment evaluates the antitumor efficacy of Kigamicin D in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: PANC-1 cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is calculated regularly using the formula: (Length × Width²)/2.
-
Treatment: Mice are randomized into treatment and control groups. Kigamicin D is administered (e.g., orally or via subcutaneous injection) daily or on a specified schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight of the mice are monitored throughout the experiment.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed.
-
Analysis: The antitumor effect is evaluated by comparing the tumor growth rate and final tumor weight between the treatment and control groups.
Experimental Workflow and Verification Status
The general workflow for the discovery and initial validation of a novel antitumor agent like Kigamicin D is depicted below.
Caption: General experimental workflow for novel anticancer agent evaluation.
Independent Verification Status
A critical review of the existing literature reveals that the foundational research on the discovery, mechanism, and in vivo antitumor activity of Kigamicin D was conducted by a collaborative group of researchers primarily affiliated with the Microbial Chemistry Research Center and the National Cancer Center Research Institute East in Japan.[1][2][5] While there is evidence of international interest in the Kigamicin family, particularly in the field of synthetic chemistry,[6][7] there is a notable absence of published studies from independent research groups that replicate or externally validate the original biological and antitumor findings. This represents a significant gap in the preclinical validation of Kigamicin D as a therapeutic candidate.
Conclusion
Kigamicin D presents a compelling and novel strategy for cancer therapy by targeting the metabolic vulnerability of cancer cells in the nutrient-scarce tumor microenvironment. Its mechanism of inhibiting Akt activation is well-defined, and initial preclinical studies in pancreatic cancer models are promising. However, for the scientific and drug development community to fully embrace Kigamicin D as a viable clinical candidate, two critical steps are necessary:
-
Rigorous Comparative Studies: Efficacy studies that directly compare Kigamicin D with standard-of-care chemotherapeutics (e.g., gemcitabine, nab-paclitaxel) under both nutrient-rich and nutrient-deprived conditions are needed to quantify its therapeutic window and potential advantages.
-
Independent Verification: The reproduction of the key antitumor findings by independent laboratories is essential to validate the initial results and build the robust body of evidence required for clinical translation.
Without these crucial next steps, the promising anti-austerity strategy embodied by Kigamicin D will remain in the realm of discovery rather than advancing toward clinical application.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcrph.com [jcrph.com]
- 5. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Studies on the Kigamicins - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Kigamicin A Against Standard-of-Care Pancreatic Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antitumor antibiotic, Kigamicin A (with a focus on its derivative Kigamicin D), against the current standard-of-care therapies for pancreatic cancer, including gemcitabine, nab-paclitaxel, and the FOLFIRINOX regimen. The data presented is collated from various preclinical studies to offer an objective overview of their respective efficacies and mechanisms of action.
Introduction to this compound
Kigamicins are a class of novel antibiotics that have demonstrated potent antitumor activity. Notably, Kigamicin D exhibits selective cytotoxicity towards cancer cells, particularly under nutrient-deprived conditions, a state common within the tumor microenvironment.[1] This unique "anti-austerity" strategy targets the ability of cancer cells to tolerate nutrient starvation, a critical factor for their survival and proliferation.[1] The primary mechanism of action for Kigamicin D in pancreatic cancer appears to be the blockage of Akt activation, a key signaling pathway involved in cell survival and proliferation that is induced by nutrient starvation.[1]
Current Standard-of-Care in Pancreatic Cancer
The primary first-line treatments for advanced or metastatic pancreatic cancer are:
-
Gemcitabine: A nucleoside analog that inhibits DNA synthesis, leading to apoptosis of cancer cells.
-
Nab-paclitaxel (Abraxane®): An albumin-bound formulation of paclitaxel that enhances drug delivery to the tumor. It is often used in combination with gemcitabine.
-
FOLFIRINOX: A combination chemotherapy regimen consisting of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin. It is generally used in patients with good performance status due to its higher toxicity profile.
Comparative In Vitro Efficacy
The following table summarizes the available 50% inhibitory concentration (IC50) values for Kigamicin D and gemcitabine against various pancreatic cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Cell Line | Compound | IC50 Value (under nutrient-deprived conditions) | IC50 Value (under nutrient-rich conditions) | Reference(s) |
| PANC-1 | Kigamicin D | ~10 ng/mL | > 1 µg/mL | [1] |
| PANC-1 | Gemcitabine | Not Reported | 0.5 µM to 5 µM | [2] |
| MIAPaCa-2 | Gemcitabine | Not Reported | 0.5 µM to 5 µM | [2] |
| BxPC-3 | Gemcitabine | Not Reported | Not Reported | |
| Capan-1 | Gemcitabine | Not Reported | Not Reported | |
| AsPC-1 | Gemcitabine | Not Reported | Not Reported |
Note: IC50 values for nab-paclitaxel and the FOLFIRINOX regimen are less commonly reported in single-agent in vitro studies, as their efficacy is often evaluated in combination or in vivo. The striking difference in Kigamicin D's efficacy between nutrient-deprived and nutrient-rich conditions highlights its unique mechanism of action.
Comparative In Vivo Efficacy
The following table summarizes the available data on the in vivo efficacy of Kigamicin D and standard-of-care therapies in pancreatic cancer xenograft models. The tumor growth inhibition (TGI) percentages and other relevant metrics are presented. As with the in vitro data, these results are from various studies with different methodologies.
| Therapy | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| Kigamicin D | Nude mice with PANC-1 xenografts | 10 mg/kg, p.o., daily | Strong suppression of tumor growth. | [1] |
| Kigamicin D | Nude mice with various pancreatic cancer xenografts | Not specified | Excellent antitumor effect specific to pancreatic cancers. | [3] |
| Gemcitabine | Patient-derived pancreatic cancer xenografts | 100 mg/kg, i.p., twice weekly for 3 weeks | Induced tumor growth inhibition. | [4] |
| Gemcitabine + Nab-paclitaxel | Patient-derived pancreatic cancer xenografts | Gemcitabine (100 mg/kg, i.p., twice weekly) + Nab-paclitaxel (30 mg/kg, i.v., 5 consecutive days) for 3 weeks | Doubled the response rate of either agent alone, resulting in a 57% response rate and a marked decrement in fibrotic stroma. | [5] |
| FOLFIRINOX | Spontaneous pancreatic cancer mouse model (KPC) | Modified FOLFIRINOX (mFFX) | Significantly improved progression-free survival compared to gemcitabine. | [6] |
| Nab-paclitaxel + S-1 | Patient-derived pancreatic cancer xenografts | Nab-paclitaxel (30 mg/kg) + S-1 | Tumor growth inhibition of 86.63% for nab-paclitaxel alone and 103.56% for the combination. | [7] |
Mechanism of Action: Signaling Pathways
Kigamicin D and the Akt Signaling Pathway
Kigamicin D's unique anti-austerity mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is frequently hyperactivated in pancreatic cancer and plays a crucial role in cell survival, proliferation, and resistance to apoptosis, particularly under nutrient-deprived conditions.
Caption: Kigamicin D inhibits the activation of Akt, a key survival pathway in cancer cells.
Standard-of-Care Mechanisms
The standard-of-care therapies for pancreatic cancer act through different mechanisms, primarily by inducing DNA damage and inhibiting cell division.
Caption: Standard therapies target DNA synthesis, microtubule function, and induce DNA damage.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for determining the cytotoxic effects of anticancer agents.
Detailed Steps:
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MIAPaCa-2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound, gemcitabine, or other compounds of interest. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of anticancer agents in a pancreatic cancer xenograft model.
Caption: A general workflow for assessing in vivo antitumor efficacy.
Detailed Steps:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: Pancreatic cancer cells (e.g., 1-5 x 10^6 cells in a mixture of media and Matrigel) are implanted either subcutaneously into the flank or orthotopically into the pancreas of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a predetermined size (e.g., 100-200 mm³). Tumor volume is typically measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into different treatment groups, including a vehicle control group. The investigational drug (this compound) and standard-of-care therapies are administered according to a predefined schedule and route (e.g., oral gavage, intravenous injection, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. The primary endpoint is often tumor growth inhibition, calculated as: TGI (%) = (1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)) x 100.
-
Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a specific size or after a predetermined treatment duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis such as histology, immunohistochemistry, or western blotting to assess biomarkers of drug activity.
Conclusion and Future Directions
The available preclinical data suggests that this compound, and specifically Kigamicin D, presents a novel and promising therapeutic strategy for pancreatic cancer. Its unique "anti-austerity" mechanism, targeting the Akt signaling pathway under nutrient-deprived conditions, differentiates it from current standard-of-care therapies that primarily target DNA replication and cell division.
While the in vitro and in vivo data for Kigamicin D are encouraging, particularly its potent and specific activity against pancreatic cancer cells, further research is warranted. Head-to-head comparative studies under identical experimental conditions are crucial to definitively benchmark its efficacy against gemcitabine, nab-paclitaxel, and FOLFIRINOX. Future studies should also explore the potential of this compound in combination with standard-of-care therapies to assess for synergistic effects and the possibility of overcoming drug resistance. The development of robust biomarkers to identify patients who would most benefit from this targeted "anti-austerity" approach will also be critical for its successful clinical translation.
References
- 1. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Antitumor effect of kigamicin D on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Feasibility of administering human pancreatic cancer chemotherapy in a spontaneous pancreatic cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nab-Paclitaxel Plus S-1 Shows Increased Antitumor Activity in Patient-Derived Pancreatic Cancer Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Kigamicin A's Molecular Targets in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kigamicin A's performance in targeting cancer cells, particularly under nutrient-deprived conditions, with other alternative therapeutic agents. Experimental data, detailed protocols, and visual diagrams of signaling pathways and workflows are presented to support the validation of its molecular targets.
Introduction to this compound and its Anti-Austerity Strategy
Kigamicins are a class of novel antitumor antibiotics that have demonstrated a unique mechanism of action.[1][2] Unlike many conventional chemotherapeutics, Kigamicins, particularly Kigamicin D, exhibit preferential cytotoxicity towards cancer cells under nutrient-deprived conditions, a state that mimics the tumor microenvironment.[1][2] This "anti-austerity" strategy targets the ability of cancer cells to tolerate and survive in low-nutrient conditions, a key factor in tumor progression and resistance.[1] The primary molecular target identified for Kigamicin D is the PI3K/Akt signaling pathway, a critical regulator of cell survival and metabolism.[1][2] Kigamicin D has been shown to block the activation of Akt, a central kinase in this pathway, which is induced by nutrient starvation.[1][2]
Comparative Performance of Kigamicin D and Alternative Agents
The efficacy of Kigamicin D is best understood when compared to other anticancer agents that target similar pathways or are used in the treatment of cancers where Kigamicin D has shown promise, such as pancreatic cancer. This section provides a comparative analysis of Kigamicin D against a standard chemotherapeutic agent (Doxorubicin) and targeted inhibitors of the PI3K/Akt pathway (PX-866, a PI3K inhibitor, and MK-2206, an Akt inhibitor).
Quantitative Data on Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Kigamicin D and its alternatives in the PANC-1 human pancreatic cancer cell line under both nutrient-rich and nutrient-deprived conditions. This data highlights Kigamicin D's potent and selective activity in a nutrient-starved environment.
| Compound | Target/Mechanism | PANC-1 IC50 (Nutrient-Rich) | PANC-1 IC50 (Nutrient-Deprived) | Reference |
| Kigamicin D | PI3K/Akt Pathway Inhibitor | > 10 µg/mL | ~0.1 µg/mL | [1] |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | ~0.2 µM | Not specified, but known to induce autophagy | [3] |
| PX-866 | Pan-PI3K Inhibitor | Potent inhibitor of spheroid growth at low nM | Not specified | [4] |
| MK-2206 | Allosteric Akt Inhibitor | Inhibits proliferation starting at 1 µM | Not specified | [5][6] |
Note: Direct comparative studies of all compounds under identical nutrient-rich and deprived conditions are limited. The data is compiled from multiple sources to provide a representative comparison. The significant difference in Kigamicin D's IC50 under nutrient-rich versus deprived conditions is a key finding from the primary research.
Experimental Protocols
To facilitate the validation of this compound's molecular targets, detailed protocols for key experiments are provided below.
Cell Viability Assay under Nutrient-Rich vs. Nutrient-Deprived Conditions (MTT Assay)
This protocol is designed to assess the differential cytotoxicity of a compound on cancer cells under normal and nutrient-stressed conditions.
Materials:
-
Cancer cell line (e.g., PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Nutrient-deprived medium (e.g., DMEM without glucose and serum)
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete growth medium and incubate for 24 hours.
-
Induction of Nutrient Deprivation:
-
For the "Nutrient-Rich" group, replace the medium with fresh complete growth medium.
-
For the "Nutrient-Deprived" group, wash the cells with PBS and replace the medium with nutrient-deprived medium.
-
-
Compound Treatment: Add serial dilutions of the test compound to the respective wells for both nutrient-rich and nutrient-deprived groups. Include vehicle-only controls.
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot for Akt Phosphorylation
This protocol is used to determine the effect of a compound on the phosphorylation status of Akt, a key indicator of PI3K/Akt pathway activity.
Materials:
-
Cancer cells treated with the test compound under nutrient-deprived conditions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.
Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathway, experimental workflow, and logical relationships involved in the validation of this compound's molecular targets.
Caption: PI3K/Akt pathway under nutrient stress and this compound's inhibitory action.
Caption: A stepwise workflow for validating the molecular target of this compound.
References
- 1. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Kigamicin A: A Comparative Analysis of its Impact on Normal Versus Cancer Cells
A new class of anti-cancer agents, the kigamicins, have demonstrated selective cytotoxicity towards cancer cells, particularly under nutrient-deprived conditions. This guide provides a comparative overview of the effects of kigamicins, with a focus on available data for Kigamicin A and its close analog, Kigamicin D, on normal versus cancer cells.
Discovered from the culture broth of Amycolatopsis sp., kigamicins A, B, C, D, and E have emerged as novel antitumor antibiotics.[1] Notably, these compounds exhibit enhanced cytotoxic effects on cancer cells in nutrient-starved environments, a condition often found in solid tumors.[1][2][3] This unique characteristic suggests a therapeutic window that could spare healthy, well-nourished tissues.
Quantitative Analysis of Cytotoxicity
More detailed quantitative data is available for Kigamicin D, offering insights that may be broadly applicable to other members of the kigamicin family, including this compound.
| Cell Line | Cell Type | Culture Condition | Kigamicin D IC50 (µg/mL) |
| PANC-1 | Human Pancreatic Cancer | Nutrient-Rich | >10 |
| PANC-1 | Human Pancreatic Cancer | Nutrient-Deprived | ~0.01 |
| PrS | Normal Human Prostate Stromal | Nutrient-Rich | >10 |
| PrS | Normal Human Prostate Stromal | Nutrient-Deprived | ~0.01 |
| NHLF | Normal Human Lung Fibroblast | Nutrient-Rich | >10 |
| NHLF | Normal Human Lung Fibroblast | Nutrient-Deprived | ~0.01 |
| Various Mouse Tumor Cell Lines | Murine Cancer | Not Specified | ~1 |
Data compiled from multiple sources.[1][4]
Interestingly, the selective cytotoxicity of Kigamicin D under nutrient-deprived conditions was observed not only in cancer cells but also in normal human lung fibroblasts and prostate stromal cells.[4][5] This suggests that the mechanism of action is linked to cellular responses to nutrient stress, which can be active in both cell types under these specific conditions. However, the chronic nutrient starvation characteristic of the tumor microenvironment makes cancer cells particularly vulnerable to this mode of action.[2][3]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the differential impact of kigamicins on normal versus cancer cells.
Cell Culture and Reagents
-
Cell Lines: Human pancreatic cancer (e.g., PANC-1), normal human fibroblasts (e.g., NHLF), and normal human prostate stromal cells (e.g., PrS).
-
Nutrient-Rich Medium: Standard cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Nutrient-Deprived Medium: Glucose and amino acid-free medium supplemented with 10% dialyzed FBS.
-
Kigamicin Stock Solution: Dissolve this compound (or other kigamicins) in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Store at -20°C. Further dilutions should be made in the respective culture medium.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of nutrient-rich medium. Allow cells to attach overnight.
-
Drug Treatment: The following day, replace the medium with either fresh nutrient-rich or nutrient-deprived medium containing serial dilutions of this compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for Akt Activation
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then switch to nutrient-deprived medium containing this compound at various concentrations for the desired time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against total Akt and phosphorylated Akt (Ser473).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflow
To better understand the mechanism and experimental design, the following diagrams are provided.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor effect of kigamicin D on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal Procedures for Kigamicin A
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-grade, powder-free nitrile gloves. | Provides a robust barrier against skin contact with the cytotoxic agent.[3] |
| Gown | Disposable, solid-front gown with long sleeves and elastic or knit cuffs. | Protects the body from splashes and contamination.[3] |
| Eye Protection | Safety goggles or a face shield. | Shields the eyes from potential splashes of liquid waste or airborne particles. |
| Respiratory Protection | A properly fitted N95 respirator or higher, especially when handling powders or creating aerosols. | Prevents inhalation of potentially harmful airborne particles. |
All handling of Kigamicin A and its waste should be conducted within a certified biological safety cabinet (BSC) or a chemical fume hood to minimize the risk of aerosol generation and environmental contamination.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste, from initial segregation to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Segregation of Waste:
Immediately after use, all materials that have come into contact with this compound must be segregated from other laboratory waste streams.[4] This includes:
-
Solid Waste: Contaminated gloves, gowns, bench paper, empty vials, and plasticware.
-
Liquid Waste: Unused this compound solutions, contaminated cell culture media, and cleaning solutions.
-
Sharps Waste: Needles, syringes, and contaminated glass Pasteur pipettes.
2. Containment of Waste:
Proper containment is crucial to prevent leakage and exposure.
| Waste Type | Container Specification |
| Solid Waste | Placed in a designated, leak-proof, and puncture-resistant container with a purple lid, clearly labeled as "Cytotoxic Waste".[5] |
| Liquid Waste | Collected in a compatible, leak-proof, and shatter-resistant container. The container must be clearly labeled as "Cytotoxic Liquid Waste" and include the name of the chemical. |
| Sharps Waste | Disposed of in a designated, puncture-proof sharps container with a purple lid, labeled for cytotoxic sharps.[5] |
3. Labeling and Storage:
All cytotoxic waste containers must be clearly labeled with the universal cytotoxic hazard symbol and the words "Cytotoxic Waste".[4] These containers should be stored in a secure, designated area, away from general laboratory traffic and separate from other waste streams, pending collection by a licensed hazardous waste disposal service.
4. Final Disposal Method:
The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration at a permitted facility.[5] This process ensures the complete destruction of the cytotoxic compounds, preventing their release into the environment.
Chemical Inactivation (Use with Caution)
While chemical inactivation can be an effective method for some antitumor drugs, no specific, validated protocol for this compound has been published.[6] General methods for inactivating cytotoxic compounds often involve oxidation.
Experimental Protocol: General Oxidation Procedure for Antitumor Agents
This is a general protocol and has not been validated for this compound. It should be used for informational purposes only, and any attempt to inactivate this compound chemically would require a thorough, in-house validation process to confirm its efficacy.
Materials:
-
Potassium permanganate (KMnO₄) or 5.25% sodium hypochlorite solution (bleach).
-
Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) for acidification if using KMnO₄.
-
Sodium hydroxide (NaOH) for neutralization.
-
Appropriate PPE.
-
Stir plate and stir bar.
-
pH meter or pH paper.
Procedure:
-
Working in a chemical fume hood, dilute the this compound waste with water if it is in a concentrated form.
-
For potassium permanganate oxidation:
-
Acidify the solution to a pH of approximately 2-3 with sulfuric or hydrochloric acid.
-
Slowly add a saturated solution of potassium permanganate while stirring until a persistent purple color is observed.
-
Allow the reaction to proceed for at least two hours.
-
-
For sodium hypochlorite oxidation:
-
Add an excess of 5.25% sodium hypochlorite solution to the this compound waste.
-
Stir the mixture for at least two hours.
-
-
After the reaction time, neutralize the solution to a pH of 6-8 with sodium hydroxide.
-
Dispose of the neutralized solution as hazardous chemical waste, following institutional and local regulations.
Validation: To validate any inactivation procedure, the treated waste should be analyzed by a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the absence of the active this compound compound.[6] Additionally, a biological assay could be employed to ensure the loss of cytotoxic activity.
Given the lack of a specific validated inactivation protocol for this compound, the most responsible and compliant method of disposal is to follow the standard procedures for cytotoxic waste, which involves segregation, proper containment, clear labeling, and ultimately, high-temperature incineration by a licensed hazardous waste management company.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
